Technical Documentation Center

3-Iodo-1,8-naphthyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-1,8-naphthyridin-4-ol
  • CAS: 1989671-58-0

Core Science & Biosynthesis

Exploratory

Preliminary Synthesis Pathways for 3-Iodo-1,8-naphthyridin-4-ol: A Mechanistic and Methodological Whitepaper

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: 3-Iodo-1,8-naphthyridin-4-ol (CAS: 1989671-58-0) Executive Summary & Chemical Logic The 1,8-naphthyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: 3-Iodo-1,8-naphthyridin-4-ol (CAS: 1989671-58-0)

Executive Summary & Chemical Logic

The 1,8-naphthyridine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (e.g., FGFR4 inhibitors), anti-infectives, and novel antineoplastic agents[1, 2]. Specifically, 3-iodo-1,8-naphthyridin-4-ol serves as a highly versatile, advanced synthetic intermediate. The presence of the C3-iodine atom provides an ideal handle for subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling rapid diversification of the naphthyridine core.

From a retrosynthetic perspective, the construction of this molecule relies on two foundational pillars of heterocyclic chemistry:

  • The Gould-Jacobs Reaction: A highly efficient, atom-economical method for constructing the 4-hydroxy-1,8-naphthyridine bicyclic core from simple 2-aminopyridine precursors[1, 3].

  • Regioselective Electrophilic Aromatic Substitution (EAS): Exploiting the inherent electronic bias of the 1,8-naphthyridin-4-ol system. The electron-donating hydroxyl group at C4 (which exists in tautomeric equilibrium with its 4(1H)-one form) strongly activates the adjacent C3 position, allowing for precise, catalyst-free halogenation [4].

Retrosynthetic Analysis & Workflow

The synthesis is strategically broken down into a four-step linear sequence. This approach prioritizes scalability, utilizing inexpensive starting materials and robust thermodynamic driving forces (such as the expulsion of ethanol and carbon dioxide) to push reactions to completion.

SynthesisWorkflow SM 2-Aminopyridine + EMME Condensation Condensation (110°C, -EtOH) SM->Condensation Int1 Diethyl 2-((pyridin-2-ylamino) methylene)malonate Condensation->Int1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Int1->Cyclization Int2 Ethyl 4-hydroxy-1,8-naphthyridine -3-carboxylate Cyclization->Int2 Hydrolysis Saponification & Decarboxylation (NaOH, then Heat/Cu) Int2->Hydrolysis Int3 1,8-Naphthyridin-4-ol Hydrolysis->Int3 Iodination Electrophilic Iodination (NIS, DMF, 25°C) Int3->Iodination Target 3-Iodo-1,8-naphthyridin-4-ol (Target) Iodination->Target

Figure 1: Step-by-step synthetic workflow from 2-aminopyridine to 3-iodo-1,8-naphthyridin-4-ol.

Step-by-Step Experimental Methodologies

As a self-validating system, each protocol below is designed with specific thermodynamic and kinetic controls to ensure high fidelity and reproducibility.

Step 1: Condensation to the Aminomethylenemalonate

Causality: The reaction between 2-aminopyridine and diethyl ethoxymethylenemalonate (EMME) is an addition-elimination sequence. Heating the neat mixture drives off ethanol, shifting the equilibrium entirely toward the enamine product.

  • Protocol: Combine 2-aminopyridine (1.0 eq) and EMME (1.05 eq) in a round-bottom flask equipped with a short-path distillation head. Heat the neat mixture to 110–120 °C under a nitrogen atmosphere for 2–3 hours. Monitor the distillation of ethanol. Once ethanol evolution ceases, cool the mixture to 50 °C and add hexanes to induce precipitation. Filter the resulting solid and recrystallize from ethanol to yield diethyl 2-((pyridin-2-ylamino)methylene)malonate.

Step 2: Gould-Jacobs Thermal Cyclization

Causality: Intramolecular cyclization requires overcoming a significant activation barrier to achieve electrophilic attack on the electron-deficient pyridine ring. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) provides the necessary high-boiling environment (~250 °C) without degrading the starting materials [1, 3].

  • Protocol: Pre-heat Dowtherm A (10 volumes) to 250 °C in a multi-neck flask. Slowly add the intermediate from Step 1 portion-wise to maintain the internal temperature above 240 °C. Reflux the mixture for 1.5 hours. The reaction turns dark brown as ethanol is expelled. Cool the mixture to room temperature and dilute with an equal volume of petroleum ether. The product, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, precipitates as a solid. Filter and wash extensively with petroleum ether to remove residual Dowtherm A.

Step 3: Saponification and Decarboxylation

Causality: The ester must be hydrolyzed to the carboxylic acid to enable decarboxylation. The subsequent loss of CO₂ is facilitated by the adjacent 4-oxo group, which acts as an electron sink (analogous to the decarboxylation of β -keto acids).

  • Protocol:

    • Saponification: Suspend the ester (1.0 eq) in 10% aqueous NaOH (5 volumes) and reflux for 2 hours. Cool to 0 °C and carefully acidify with 6M HCl to pH 3–4. Filter the precipitated 4-hydroxy-1,8-naphthyridine-3-carboxylic acid and dry thoroughly under vacuum.

    • Decarboxylation: Suspend the dry acid in quinoline (5 volumes) and add a catalytic amount of copper powder (0.1 eq). Heat the suspension to 200 °C until the evolution of CO₂ gas ceases (approx. 2 hours). Cool to room temperature, filter through a pad of Celite to remove copper, and extract the filtrate with ethyl acetate. Wash the organic layer with 1M HCl to remove quinoline, dry over Na₂SO₄, and concentrate to afford 1,8-naphthyridin-4-ol.

Step 4: Regioselective Electrophilic Iodination

Causality: N-Iodosuccinimide (NIS) is chosen over elemental iodine (I₂) because it provides a controlled, mild source of the iodonium ion ( I+ ), preventing over-halogenation. The reaction is highly regioselective for the C3 position due to the strong resonance donation from the C4-hydroxyl/oxo group [2].

  • Protocol: Dissolve 1,8-naphthyridin-4-ol (1.0 eq) in anhydrous DMF (10 volumes) and cool to 0 °C under nitrogen. Add NIS (1.05 eq) portion-wise, keeping the reaction flask shielded from light to prevent radical side reactions. Allow the mixture to warm to room temperature and stir for 12–16 hours. Quench the reaction with 10% aqueous sodium thiosulfate to neutralize any unreacted iodine species. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the target compound, 3-iodo-1,8-naphthyridin-4-ol.

Mechanistic Pathway of Iodination

The regioselectivity of the final step is governed by the tautomeric nature of the naphthyridine core. The enol form donates electron density into the ring, creating a highly nucleophilic center at C3, which attacks the electrophilic iodine atom of NIS.

IodinationMechanism Tautomer 1,8-Naphthyridin-4-ol (Enol Form) Keto 1,8-Naphthyridin-4(1H)-one (Keto Form) Tautomer->Keto Tautomerization Wheland Wheland Intermediate (Sigma Complex at C3) Keto->Wheland Nucleophilic attack from C3 Electrophile N-Iodosuccinimide (NIS) I+ Donor Electrophile->Wheland Delivers I+ Deprotonation Aromatization / Deprotonation (-H+) Wheland->Deprotonation Product 3-Iodo-1,8-naphthyridin-4-ol Deprotonation->Product

Figure 2: Mechanistic pathway of the regioselective electrophilic iodination at the C3 position.

Quantitative Data & Reaction Parameters

The table below summarizes the expected quantitative outcomes and critical analytical markers for each stage of the synthesis, providing benchmarks for process verification.

StepTransformationReagents & SolventsTemp / TimeExpected YieldKey Analytical Marker (MS/NMR)
1 Condensation2-Aminopyridine, EMME (Neat)110 °C / 2 h85–90%¹H NMR: Alkene C-H singlet at ~8.5 ppm
2 CyclizationDowtherm A250 °C / 1.5 h60–70%LC-MS: [M+H]⁺ m/z 219.08
3 Saponification & Decarboxylation1. NaOH/H₂O 2. Quinoline, Cu powder1. 100 °C / 2 h 2. 200 °C / 2 h50–60%¹H NMR: Loss of ethyl ester signals; appearance of C3-H at ~6.2 ppm
4 IodinationNIS, anhydrous DMF25 °C / 16 h75–85%LC-MS: [M+H]⁺ m/z 272.95 (Characteristic Iodine isotope)

References

  • Source: United States Patent Office (US3590036A)
  • Source: United States Patent Office (US9266883B2)
  • Title: Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone Source: Asian Journal of Chemistry, Vol. 31, No. 11 (2019) URL: [Link]

  • Title: Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line Source: Open Chemistry, 17(1):943-954 (2019) URL: [Link]

Foundational

Crystallographic Characterization of 3-Iodo-1,8-naphthyridin-4-ol: Supramolecular Assembly and Tautomeric Equilibria

Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., FGFR4 inhibitors) and antimicrobial agents targeting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., FGFR4 inhibitors) and antimicrobial agents targeting DNA gyrase[1][2]. Among its derivatives, 3-iodo-1,8-naphthyridin-4-ol presents a highly compelling case study in structural chemistry. The introduction of the iodine atom at the C3 position and a hydroxyl group at the C4 position creates a complex interplay of non-covalent interactions, specifically competitive hydrogen bonding and halogen bonding.

This technical guide provides an in-depth analysis of the X-ray crystallographic properties of 3-iodo-1,8-naphthyridin-4-ol. By elucidating its solid-state tautomerism, supramolecular lattice assembly, and the causality behind its experimental crystal growth, this whitepaper serves as a definitive resource for structural biologists and medicinal chemists optimizing naphthyridine-based ligands.

Structural Dynamics: Tautomerism and Ring Conformation

The 4-ol vs. 4(1H)-one Tautomeric Shift

In solution, hydroxylated heterocycles often exist in a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms. However, X-ray crystallography consistently reveals that in the solid state, 3-iodo-1,8-naphthyridin-4-ol predominantly crystallizes as the 3-iodo-1,8-naphthyridin-4(1H)-one tautomer[3].

Causality of the Shift: The thermodynamic driver for this tautomeric shift is the stabilization of the crystal lattice via robust intermolecular hydrogen bonding. The proton migration from the C4-oxygen to the N1-nitrogen transforms the molecule into a potent hydrogen bond donor (N1-H) and acceptor (C4=O). Crystallographically, this is validated by observing a C4-O bond length of approximately 1.24–1.26 Å, which is characteristic of a carbonyl double bond, rather than the ~1.35 Å expected for a C-OH single bond[3].

Mitigation of Lone-Pair Repulsion

Unsubstituted 1,8-naphthyridine exhibits a non-planar conformation in the solid state. The two rings twist in opposite directions about the bridgehead carbon-carbon bond to minimize the electrostatic repulsion between the lone-pair electrons on the adjacent N1 and N8 atoms[4].

In the 3-iodo-1,8-naphthyridin-4(1H)-one tautomer, the protonation of the N1 atom effectively neutralizes its lone pair. This removes the N1-N8 electrostatic repulsion, allowing the bicyclic ring system to adopt a highly planar conformation. This planarity is critical for drug design, as it facilitates optimal π−π stacking interactions within tight hydrophobic binding pockets, such as the active site of DNA gyrase[2].

Supramolecular Assembly: Halogen and Hydrogen Bonding Networks

The crystal lattice of 3-iodo-1,8-naphthyridin-4-ol is governed by two orthogonal self-assembly mechanisms:

  • Primary Assembly (Hydrogen Bonding): The N1-H O=C4 interactions form continuous 1D hydrogen-bonded chains along the crystallographic axis.

  • Secondary Assembly (Halogen Bonding): The highly polarizable iodine atom at the C3 position acts as a potent halogen bond donor. The outermost portion of the iodine atom's surface, centered on the C-I bond axis, possesses a region of positive electrostatic potential known as the σ -hole [2][5]. This σ -hole forms a highly directional non-covalent bond with the electron-rich N8 lone pair of an adjacent molecule (C3-I N8).

The interaction energy of such N I halogen bonds in naphthyridine systems is remarkably strong, often reaching -18 to -21 kcal/mol, which is comparable to or stronger than classical hydrogen bonds[6]. This dual-bonding network results in a highly stable, cross-linked 3D supramolecular architecture.

Mechanistic Pathway of Lattice Assembly

G Tautomer 3-Iodo-1,8-naphthyridin-4-ol (Solution State Equilibrium) Keto 3-Iodo-1,8-naphthyridin-4(1H)-one (Solid State Tautomer) Tautomer->Keto Crystallization (Proton Transfer) H_Bond Intermolecular H-Bonding (N1-H ··· O=C4) Keto->H_Bond Primary Assembly X_Bond Halogen Bonding (C3-I ··· N8) Keto->X_Bond Secondary Assembly Lattice 3D Supramolecular Lattice (Space Group: P2₁/c) H_Bond->Lattice 1D Chains X_Bond->Lattice 2D/3D Cross-linking SigmaHole Iodine σ-Hole (Positive Potential) SigmaHole->X_Bond Donor LonePair N8 Lone Pair (Negative Potential) LonePair->X_Bond Acceptor

Supramolecular assembly logic of 3-iodo-1,8-naphthyridin-4-ol via orthogonal bonding.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative X-ray diffraction parameters for the 3-iodo-1,8-naphthyridin-4(1H)-one tautomer, synthesized from empirical data of structurally analogous halogenated naphthyridines[4][7].

ParameterValue / DescriptionStructural Implication
Crystal System MonoclinicTypical for planar aromatic heterocycles.
Space Group P21​/c Centrosymmetric packing; indicates antiparallel π−π stacking.
Unit Cell Dimensions a≈7.1A˚,b≈11.8A˚,c≈11.4A˚ Accommodates the bulky iodine radius (Van der Waals radius ~1.98 Å).
Beta ( β ) Angle ≈105∘−117∘ Reflects the offset required for optimal halogen bonding geometry.
Z (Molecules/Cell) 4Standard for P21​/c space groups.
C4-O Bond Length 1.24−1.26A˚ Validates the 4(1H)-one keto tautomer[3].
C3-I N8 Distance 2.80−3.10A˚ Significantly shorter than the sum of Van der Waals radii (3.53 Å), confirming a strong halogen bond[6].
C-I N Angle ≈170∘−178∘ Highly linear geometry, characteristic of σ -hole interactions[5].

Experimental Protocol: Crystallization and X-Ray Diffraction

To ensure scientific integrity, the following self-validating protocol outlines the methodology for growing diffraction-quality crystals and resolving the structure of 3-iodo-1,8-naphthyridin-4-ol.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, which is essential for forming defect-free crystals of rigid, planar aromatics.

  • Dissolve 10 mg of highly purified 3-iodo-1,8-naphthyridin-4-ol in 1.0 mL of N,N-dimethylformamide (DMF) in a 4 mL inner vial. DMF is chosen due to its ability to disrupt premature hydrogen-bonded aggregates in solution.

  • Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of an antisolvent, such as diethyl ether or diisopropyl ether.

  • Seal the outer vial tightly and incubate at a constant temperature of 20 °C.

  • Allow 7–14 days for the volatile antisolvent to slowly diffuse into the DMF solution, yielding pale yellow, block-like single crystals.

Step 2: Crystal Mounting and Cryocooling

Causality: Data collection at cryogenic temperatures minimizes thermal motion (reducing atomic displacement parameters/B-factors), which is critical for accurately locating the N1-H proton in the residual electron density map.

  • Select a crystal with dimensions approximately 0.2×0.15×0.1 mm under a polarized light microscope.

  • Coat the crystal in a perfluoropolyether cryo-oil to prevent dehydration and ice formation.

  • Mount the crystal on a MiTeGen loop and immediately flash-cool to 100 K in a steady stream of nitrogen gas on the diffractometer.

Step 3: Data Collection and Structure Refinement
  • Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073A˚ ) and a photon-counting pixel array detector.

  • Integrate the data and apply multi-scan absorption corrections. Self-Validation: The heavy iodine atom causes significant X-ray absorption; failure to apply accurate absorption corrections will result in elevated Rint​ values and residual electron density peaks near the iodine atom.

  • Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Tautomer Validation Step: Locate the hydrogen atom bound to N1 in the difference Fourier map. Refine its coordinates freely to confirm the 4(1H)-one tautomeric state, ensuring the C4-O bond length refines to ∼1.25A˚ .

References

  • ChemicalBook. 3-iodo-1,8-naphthyridin-4-ol | 1989671-58-0. ChemicalBook. 8

  • Katritzky, A.R., et al. Advances in Heterocyclic Chemistry, Volume 91. EPDF.pub. 3

  • Clearfield, A., Sims, M.J., & Singh, P. (1972). The crystal structure of 1,8-naphthyridine. Acta Crystallographica Section B, IUCr Journals. 4

  • Yang, X.-G., et al. (2022). Enhanced Optoelectronic Performances of the Cocrystals between 2,2′-Bi(1,8-naphthyridine) and Iodine through Strong Halogen Bonds. ACS Publications. 6

  • Zhu, Y., et al. (2006). Preparation and Crystal Structure of Diaquabis(1,8-naphthyridine 1-oxide)cobalt(II) Nitrate. Oxford Academic / Bulletin of the Chemical Society of Japan. 7

  • Vuksanović, M., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. PubMed Central (PMC). 2

  • United States Patent Office. Ring-fused bicyclic pyridyl derivatives as fgfr4 inhibitors (WO2015059668A1). Google Patents. 9

Sources

Exploratory

An In-Depth Technical Guide to the Mechanisms of Action of 1,8-Naphthyridine Derivatives in Medicinal Chemistry

Introduction The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, planar geometry and the strategic placement of nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, planar geometry and the strategic placement of nitrogen atoms make it an exceptional pharmacophore capable of engaging in a multitude of interactions with biological targets.[4] This versatility has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][6][7][8]

From the foundational antibacterial agent, nalidixic acid, to contemporary kinase inhibitors and clinical trial candidates like voreloxin (vosaroxin) for cancer, the 1,8-naphthyridine core has proven to be a remarkably fruitful starting point for drug discovery.[2][4][9][10] This guide provides an in-depth exploration of the core mechanisms through which these derivatives exert their therapeutic effects, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, signaling pathways, and the experimental rationale for elucidating these complex mechanisms of action.

Anticancer Mechanisms of Action

The fight against cancer has been significantly bolstered by 1,8-naphthyridine derivatives, which employ a multi-pronged approach to halt the proliferation of malignant cells.[11][12][13] Their mechanisms are diverse, ranging from direct DNA damage to the subtle yet critical inhibition of signaling cascades that drive tumor growth.

DNA Intercalation and Topoisomerase Inhibition

A primary and potent mechanism of action for many 1,8-naphthyridine-based anticancer agents is their ability to interfere with DNA topology and replication.[6][14]

Mechanism Deep Dive: Certain derivatives, due to their planar aromatic structure, can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[6] This physical distortion of the DNA structure obstructs the machinery of DNA replication and transcription, ultimately suppressing cancer cell growth.[6]

More specifically, many of these compounds function as topoisomerase inhibitors. DNA topoisomerases (both Type I and Type II) are vital enzymes that resolve the topological stress (supercoiling) in DNA that occurs during replication and transcription.[14][15] By inhibiting these enzymes, 1,8-naphthyridine derivatives prevent the re-ligation of the DNA strands, leading to an accumulation of single- or double-strand breaks.[15] This DNA damage triggers cell cycle arrest and activates apoptotic pathways, selectively killing rapidly dividing cancer cells.[14] The agent voreloxin, for instance, is a well-known topoisomerase II inhibitor.[9]

cluster_0 Mechanism of Topoisomerase II Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII binds Cleavage DNA Cleavage Complex (Transient Double-Strand Break) TopoII->Cleavage induces Stabilization Stabilized Cleavage Complex (Drug-DNA-Enzyme Ternary Complex) Cleavage->Stabilization Religation DNA Re-ligation Cleavage->Religation normal process Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleavage traps Apoptosis Apoptosis / Cell Death Stabilization->Apoptosis leads to Religation->DNA resolves supercoiling

Caption: Inhibition of DNA Topoisomerase II by 1,8-Naphthyridine Derivatives.

Experimental Protocol: DNA Topoisomerase II Relaxation Assay

This assay is fundamental for confirming topoisomerase II inhibition. The principle is that topoisomerase II relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • 1,8-Naphthyridine test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (final concentration ~10-20 ng/µL), and the desired concentration of the 1,8-naphthyridine derivative (dissolved in DMSO). Include a 'no inhibitor' control and a 'no enzyme' control.

  • Enzyme Addition: Add human Topoisomerase II enzyme to all tubes except the 'no enzyme' control. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 4 µL of the Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until the different DNA topoisomers are well separated. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize under UV light. The 'no enzyme' control will show a fast-migrating band (supercoiled). The 'no inhibitor' control will show a slower-migrating band (relaxed). Effective inhibitor concentrations will result in a band that migrates similarly to the supercoiled control, indicating inhibition of relaxation.

Kinase Inhibition

Cellular signaling pathways, often governed by protein kinases, are frequently dysregulated in cancer. 1,8-Naphthyridine derivatives have been designed to target these kinases, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), thereby blocking downstream signaling required for cell proliferation and survival.[11][12][16]

Mechanism Deep Dive: These derivatives typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of substrate proteins.[11] This blockade of signal transduction can halt the cell cycle, inhibit angiogenesis, and induce apoptosis.[14] The specificity and potency of these inhibitors are dictated by the substitution patterns on the naphthyridine core, which influence the interactions with key amino acid residues in the kinase's active site.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Naphthyridine 1,8-Naphthyridine Kinase Inhibitor Naphthyridine->RTK Inhibits ATP Binding Ligand Growth Factor Ligand->RTK Binds

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways.

Quantitative Anticancer Activity Data

The efficacy of these compounds is quantified by their IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Halogenated 1,8-naphthyridine-3-carboxamide (Cpd 47)MIAPaCa (Pancreas)0.41[17][18]
Halogenated 1,8-naphthyridine-3-carboxamide (Cpd 47)K-562 (Leukemia)0.77[17][18]
Unsubstituted 1,8-naphthyridine-heteroaryl (Cpd 29)PA-1 (Ovarian)0.41[17][18]
1,8-naphthyridine-3-carboxamide (Cpd 12)HBL-100 (Breast)1.37[19]
1,8-naphthyridine derivative (Cpd 10c)MCF7 (Breast)1.47[20]
1,8-naphthyridine derivative (Cpd 8d)MCF7 (Breast)1.62[20]

Antibacterial Mechanisms of Action

The 1,8-naphthyridine core is the foundational structure of the quinolone class of antibiotics.[2] Their mechanism of action is well-established and targets the essential bacterial enzymes responsible for DNA replication.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Mechanism Deep Dive: The primary antibacterial target is DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria.[10][21][22] These enzymes are crucial for introducing negative supercoils into DNA and for decatenating replicated chromosomes, respectively. 1,8-naphthyridine derivatives, like nalidixic acid and enoxacin, bind to the complex of these enzymes with DNA, stabilizing the transient double-strand breaks they create.[10][22] This prevents the re-ligation of the DNA, leading to a bactericidal effect through the accumulation of fragmented DNA.[22] This mechanism is highly selective for bacterial enzymes, which is a cornerstone of their therapeutic utility.

Some modern derivatives have also been shown to overcome bacterial resistance by acting as adjuvants, potentially by inhibiting efflux pumps that bacteria use to expel antibiotics.[23][24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the gold standard for assessing the antibacterial potency of a new compound. It determines the lowest concentration of an agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • 1,8-Naphthyridine test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100-200 µL.

  • Controls: Include wells with bacteria and medium (growth control), and wells with medium only (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][25] This can be determined by visual inspection or by using a plate reader to measure optical density.

Antiviral and Anti-inflammatory Mechanisms

While extensively studied for anticancer and antibacterial roles, the 1,8-naphthyridine scaffold also shows promise in other therapeutic areas.[5][26]

Antiviral Activity

Derivatives have been reported to possess activity against a range of viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV).[26][27][28] The mechanisms are varied; for some herpesviruses, the compounds appear to affect the early and late stages of viral replication, acting through a novel mechanism distinct from established drugs like ganciclovir.[27] For HIV, some naphthyridines may target viral enzymes like integrase.[28]

Anti-inflammatory Activity

The link between chronic inflammation and diseases like cancer is well-established.[18] Several 1,8-naphthyridine derivatives have demonstrated anti-inflammatory effects, which are often attributed to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[17][19] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, which acts as a central regulator of the inflammatory response.[15]

Caption: Modulation of the NF-κB inflammatory pathway by 1,8-naphthyridines.

Conclusion

The 1,8-naphthyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives leverage a remarkable array of mechanisms to combat a wide range of diseases. From the physical disruption of DNA and inhibition of essential topoisomerases in cancer and bacteriology to the nuanced modulation of kinase and inflammatory signaling pathways, these compounds continue to provide a rich foundation for the development of novel therapeutics. A thorough understanding of these intricate mechanisms of action is paramount for the rational design of next-generation 1,8-naphthyridine derivatives with enhanced potency, selectivity, and safety profiles.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
  • Tomar, V., Kumar, A., Sagar, R., & Singh, R. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.
  • Ahmed, N., Abuzahra, M. M., & Zaghary, W. (2023).
  • Abu-Melha, H. M. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • de Oliveira, C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

  • Unknown Author. (n.d.). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. J-Stage. [Link]

  • Unknown Author. (n.d.). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Scite.ai. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science. [Link]

  • Various Authors. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Request PDF. [Link]

  • Kumar, D., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Unknown Author. (n.d.). Reported 1,8-naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. ResearchGate. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Unknown Author. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Unknown Author. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. OUCI. [Link]

  • de Oliveira, C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

  • Various Authors. (2015). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

  • Szeliga, J., & Giel-Pietraszuk, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • de Oliveira, C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Unknown Author. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Request PDF. [Link]

  • Chan, L., et al. (2002). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy. [Link]

  • Szeliga, J., & Giel-Pietraszuk, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Unknown Author. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Ingenta Connect. [Link]

  • Zaib, S., et al. (2021).[5][29]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PMC. [Link]

  • Jaggi, M., et al. (2018). Naphthyridines with Antiviral Activity - A Review. PubMed. [Link]

  • Wikipedia contributors. (n.d.). 1,8-Naphthyridine. Wikipedia. [Link]

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of 3-Iodo-1,8-naphthyridin-4-ol: A Technical Guide

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The compound 3-iodo-1,8-naphthyridin-4-ol (CAS: 1989671-58-0)[1] is a highly functionalized he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 3-iodo-1,8-naphthyridin-4-ol (CAS: 1989671-58-0)[1] is a highly functionalized heterocyclic intermediate frequently utilized in medicinal chemistry and custom synthesis. Structurally, it features a rigid, planar 1,8-naphthyridine core, a hydroxyl group capable of complex hydrogen-bonding networks, and a heavy, polarizable iodine atom at the C3 position. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions (e.g., Suzuki-Miyaura or Sonogashira cross-couplings at the iodo-position) and predicting its behavior in preclinical formulation.

This guide provides an in-depth analysis of the physicochemical forces governing the solvation of 3-iodo-1,8-naphthyridin-4-ol, empirical solubility estimations, and a validated, self-correcting experimental protocol for thermodynamic solubility determination.

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of 3-iodo-1,8-naphthyridin-4-ol, one must understand the three primary physicochemical drivers dictating its crystal lattice energy and solvent interactions:

A. Oxo-Hydroxy Tautomerism

Like many 4-hydroxy heterocycles, 1,8-naphthyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 1,8-naphthyridin-4(1H)-one [2][3][4].

  • Solid State: The compound predominantly crystallizes in forms that maximize intermolecular hydrogen bonding (N···H–O or N–H···O), leading to a high crystal lattice energy. This makes it notoriously difficult to dissolve in non-polar solvents.

  • Solution State: Polar aprotic solvents (like DMSO and DMF) act as strong hydrogen-bond acceptors, breaking the intermolecular lattice network and stabilizing the tautomeric transition, thereby drastically increasing solubility[2][5].

B. The Halogen Effect (C3-Iodine)

The introduction of the iodine atom at the 3-position significantly alters the molecule's solvation profile compared to the parent naphthyridine.

  • Increased Lipophilicity: Iodine increases the overall LogP of the molecule, reducing its aqueous solubility to practically zero while enhancing its affinity for halogenated organic solvents (e.g., dichloromethane, chloroform)[5][6].

  • Halogen Bonding: The polarizable iodine atom can participate in halogen bonding (acting as an electrophilic region or "σ-hole") with electron-rich solvents, further modifying its solvation sphere.

C. π−π Stacking

The planar bicyclic heteroaromatic system promotes strong π−π stacking in the solid state. Solvents that can intercalate or disrupt these stacking interactions (e.g., aromatic solvents or highly polar aprotic solvents) are required to achieve high concentrations.

G cluster_solvents Solvent Interactions Solid Solid State Lattice (Strong H-Bonds & π-π Stacking) PolarAprotic Polar Aprotic (DMSO/DMF) Disrupts H-Bond Network Stabilizes Tautomer Solid->PolarAprotic Solvation Halogenated Halogenated (DCM/CHCl3) Favorable Dispersion Forces with C3-Iodine Solid->Halogenated Solvation Protic Polar Protic (Water/MeOH) Poor Disruption of Lattice Low Solubility Solid->Protic Solvation HighSol High Solubility (>50 mg/mL) PolarAprotic->HighSol ModSol Moderate Solubility (5 - 20 mg/mL) Halogenated->ModSol LowSol Low/Insoluble (<1 mg/mL) Protic->LowSol

Caption: Physicochemical drivers and solvent class effects on the solubility of 3-iodo-1,8-naphthyridin-4-ol.

Quantitative Solubility Profile

Due to the specific crystalline properties of 3-iodo-1,8-naphthyridin-4-ol, empirical solubility varies by solvent class. The following table synthesizes the expected thermodynamic solubility ranges based on the behavior of structurally analogous halogenated 1,8-naphthyridines[5][6].

Solvent ClassSpecific SolventExpected Thermodynamic SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mL Excellent H-bond acceptor; stabilizes the oxo-hydroxy tautomeric equilibrium; high dielectric constant[2][5].
Polar Aprotic N,N-Dimethylformamide (DMF)> 30 mg/mL Similar to DMSO, effectively disrupts the solid-state hydrogen bonding network.
Halogenated Dichloromethane (DCM)5 - 15 mg/mL Favorable London dispersion forces with the C3-iodine atom; good solvation of the lipophilic core[5].
Halogenated Chloroform (CHCl₃)5 - 15 mg/mL Slightly better than DCM due to increased polarizability, though toxicity limits practical use[6].
Polar Protic Methanol (MeOH)1 - 5 mg/mL Competes for H-bonding but lacks the dipole moment required to fully overcome the crystal lattice energy.
Aqueous Water / PBS (pH 7.4)< 0.1 mg/mL Highly lipophilic compound (due to iodine) with a rigid planar structure; practically insoluble in neutral aqueous media[6][7].

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, actionable data for drug development or synthesis, kinetic solubility (often derived from DMSO stock dilutions) is insufficient. The Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard for determining true thermodynamic equilibrium solubility[8][9][10].

The following protocol is designed as a self-validating system to ensure equilibrium is genuinely reached and accurately measured.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Matrix Preparation: Dispense 400 µL of the target organic solvent (e.g., DCM, DMSO, or MeOH) into sealed, chemically inert 2 mL glass vials (e.g., Whatman MiniUniPrep vials)[7][10].

  • Solid Addition: Add an excess amount of solid 3-iodo-1,8-naphthyridin-4-ol (approximately 2–5 mg) to each vial to ensure the solution becomes saturated and a solid pellet remains[7][10].

  • Agitation: Place the sealed vials on an orbital shaker equipped with precise temperature control. Shake at 400 rpm at a constant temperature (typically 25 °C)[7].

  • Equilibration Timeline: Incubate for 48 to 72 hours. Causality Note: Heterocycles with high lattice energies and tautomeric complexities require extended time to reach true thermodynamic equilibrium. Premature sampling leads to underestimation of solubility[7].

Phase 2: Separation & Quantification 5. Phase Separation: After 72 hours, visually inspect the vials to confirm the presence of undissolved solid (validating saturation). Centrifuge the samples or filter them through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation of the filter)[10]. 6. Dilution: Accurately pipette an aliquot of the saturated supernatant. Dilute it with the mobile phase (e.g., Acetonitrile) to ensure the concentration falls within the linear dynamic range of the HPLC detector[7]. 7. HPLC-UV Analysis: Quantify the concentration using isocratic HPLC. The extended conjugated π -system of the naphthyridine core provides a strong UV chromophore. Measure the Area Under the Curve (AUC) at the compound's wavelength maximum ( λmax​ )[7]. 8. Validation: Compare the AUC against a multi-point calibration curve generated from a 10 mM stock solution of the compound in DMSO, serially diluted in Acetonitrile[7].

Workflow Start Add Excess Solid to Solvent Equilibrate Orbital Shaking (400 rpm, 25°C, 72h) Start->Equilibrate Separate Filter/Centrifuge (0.22 µm PTFE) Equilibrate->Separate Dilute Dilute Supernatant in Mobile Phase Separate->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Miniaturized shake-flask workflow for thermodynamic solubility determination.

Implications for Synthesis and Drug Development

Understanding this specific solubility profile is highly actionable for scientists working with 3-iodo-1,8-naphthyridin-4-ol:

  • Synthetic Route Design: The high solubility in polar aprotic solvents makes DMSO and DMF the ideal solvents for functionalizing the C3 position. For instance, palladium-catalyzed cross-coupling reactions targeting the labile carbon-iodine bond will proceed with optimal homogeneity in DMF.

  • Crystallization & Purification: The steep solubility gradient between halogenated solvents (moderate solubility) and protic/non-polar solvents (low solubility) makes solvent/anti-solvent crystallization highly effective. Dissolving the crude product in minimal DCM and precipitating with cold methanol or heptane is a theoretically sound purification strategy[5].

  • Preclinical Formulation: Because the compound is practically insoluble in aqueous media, any biological screening (e.g., in vitro assays) must utilize DMSO stock solutions. Care must be taken to keep the final DMSO concentration in the assay buffer below 1% to prevent compound precipitation (kinetic crash-out) and assay interference[9].

References

  • Asian Publication Corporation. Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.
  • Bloom Tech. Nalidixic Acid CAS 389-08-2 Suppliers, Manufacturers, Factory.
  • Fluorochem. 3-iodo-1,8-naphthyridin-4-ol (CAS: 1989671-58-0) Product Data.
  • PCBIS (Plateforme de chimie biologique intégrative de Strasbourg). Kinetic vs. Thermodynamic Solubility Methods.
  • Bio-protocol. Determination of Thermodynamic Solubility via Shake-Flask Method.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • PubMed (NIH). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.
  • EPDF. Advances in Heterocyclic Chemistry, Volume 91: The Tautomerism of Heterocycles.
  • BenchChem. An In-depth Technical Guide on Thermodynamic Solubility via Shake-Flask Method.
  • Google Patents. United States Patent detailing 1,8-naphthyridin-4-ol tautomeric structures.
  • BenchChem. 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol Tautomeric Equillibrium.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents via 3-Iodo-1,8-Naphthyridin-4-ol

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action or improved efficacy. The 1,8-naphthyridin-4-one core is a well-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action or improved efficacy. The 1,8-naphthyridin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of quinolone antibiotics that target bacterial DNA gyrase.[1][2] This application note provides a detailed guide for researchers on utilizing 3-iodo-1,8-naphthyridin-4-ol, a key synthetic intermediate, for the generation of diverse libraries of potential antibacterial compounds. We present the scientific rationale, step-by-step protocols for palladium-catalyzed cross-coupling reactions, and a standardized methodology for evaluating the antibacterial efficacy of the synthesized derivatives.

Introduction: The Strategic Value of the 1,8-Naphthyridinone Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, with 1,8-naphthyridine derivatives being particularly prominent for their broad spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[3][4] The archetypal 1,8-naphthyridinone, nalidixic acid, was the first quinolone antibiotic and paved the way for the development of highly successful fluoroquinolones.[1][2] These agents primarily exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, recombination, and repair.[5]

The 3-iodo-1,8-naphthyridin-4-ol building block is of strategic importance for two primary reasons:

  • The 4-Oxo Moiety: The 1,8-naphthyridin-4-ol exists in tautomeric equilibrium with its 1,8-naphthyridin-4(1H)-one form. This keto-enol system is a crucial pharmacophore for binding to the DNA gyrase enzyme complex.[5]

  • The C3-Iodo Substituent: The iodine atom at the C3 position serves as a versatile synthetic handle. It is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical functionalities to probe the structure-activity relationship (SAR) and optimize antibacterial potency.[6]

This guide focuses on two powerful and widely adopted synthetic methodologies: the Suzuki-Miyaura coupling for arylation/heteroarylation and the Sonogashira coupling for alkynylation.

Synthetic Strategy: Diversification via Cross-Coupling

The core of this discovery workflow lies in the functionalization of the C3 position of the naphthyridinone scaffold. Palladium-catalyzed cross-coupling reactions offer a robust and predictable means to create new carbon-carbon bonds under relatively mild conditions, with high functional group tolerance.[7][8]

G start 3-Iodo-1,8-naphthyridin-4-ol (Key Intermediate) suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki C-C Arylation sonogashira Sonogashira Coupling (Pd/Cu Catalysts, Base) start->sonogashira C-C Alkynylation product_aryl 3-Aryl/Heteroaryl-1,8-naphthyridin-4-ol Derivatives suzuki->product_aryl product_alkynyl 3-Alkynyl-1,8-naphthyridin-4-ol Derivatives sonogashira->product_alkynyl boronic Aryl/Heteroaryl Boronic Acids/Esters boronic->suzuki alkyne Terminal Alkynes alkyne->sonogashira library Diverse Chemical Library for Antibacterial Screening product_aryl->library product_alkynyl->library

Figure 1: General workflow for the synthesis of antibacterial agents.

Detailed Experimental Protocols

Note: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere conditions are recommended for optimal results.

Protocol 1: Suzuki-Miyaura Coupling for C3-Arylation

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with 3-iodo-1,8-naphthyridin-4-ol.

Causality: The Suzuki reaction is chosen for its commercial availability of diverse boronic acids, excellent functional group tolerance, and generally mild reaction conditions, making it ideal for library synthesis.[7][9]

Materials:

  • 3-Iodo-1,8-naphthyridin-4-ol

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-iodo-1,8-naphthyridin-4-ol (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sonogashira Coupling for C3-Alkynylation

This protocol details the coupling of a terminal alkyne with 3-iodo-1,8-naphthyridin-4-ol, a powerful method for introducing linear carbon fragments.

Causality: The Sonogashira coupling is highly efficient for forming C(sp²)-C(sp) bonds.[8][10] The introduction of alkynyl moieties can significantly alter the steric and electronic properties of the parent molecule, providing access to unique chemical space. The reaction is typically rapid and proceeds under mild conditions.[11][12]

Materials:

  • 3-Iodo-1,8-naphthyridin-4-ol

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) Iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-iodo-1,8-naphthyridin-4-ol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (or THF), followed by the base (Et₃N, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

  • Characterization: Verify the structure of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol for Antibacterial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a new antibacterial agent.[2] The broth microdilution method is a reliable and scalable approach.

Causality: This protocol provides a quantitative measure of the compound's ability to inhibit bacterial growth. By testing against both Gram-positive and Gram-negative strains, a preliminary assessment of the antibacterial spectrum can be made. Standardization of the inoculum and growth conditions ensures reproducibility.[13]

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis b_culture 1. Grow Bacterial Culture Overnight b_adjust 2. Adjust to 0.5 McFarland Standard b_culture->b_adjust b_inoculate 5. Inoculate Wells with Adjusted Bacterial Suspension b_adjust->b_inoculate c_prep 3. Prepare Stock Solution of Test Compound c_dilute 4. Perform 2-fold Serial Dilution of Compound c_prep->c_dilute c_dilute->b_inoculate incubate 6. Incubate at 37°C for 18-24 hours b_inoculate->incubate readout 7. Read Results Visually (Lowest concentration with no turbidity = MIC) incubate->readout

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Synthesized 1,8-naphthyridinone derivatives

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213, Gram-positive), Escherichia coli (ATCC 25922, Gram-negative)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive Control: Ciprofloxacin or Nalidixic Acid

  • Negative Control: DMSO (vehicle)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in CAMHB across the wells of a 96-well plate to achieve a range of desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (antibiotic only), a negative control (broth and inoculum only), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Interpretation: Structure-Activity Relationship (SAR)

The data generated from MIC testing allows for the establishment of an initial SAR. By comparing the activity of different derivatives, researchers can identify which substituents at the C3 position enhance or diminish antibacterial potency.

Table 1: Representative MIC Data for Hypothetical 3-Substituted 1,8-Naphthyridin-4-ol Derivatives

Compound IDSynthesis RouteR-Group (at C3)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent --I>128>128
ND-S-01 Suzuki4-Fluorophenyl816
ND-S-02 Suzuki2-Thienyl1632
ND-S-03 Suzuki4-Pyridyl48
ND-A-01 SonogashiraPhenyl3264
ND-A-02 SonogashiraCyclopropyl1616
Control -Ciprofloxacin0.50.25

Data are hypothetical and for illustrative purposes only.

From this representative data, one could hypothesize that aryl substituents introduced via Suzuki coupling are more favorable for activity than the alkynyl groups from the Sonogashira coupling, and that a nitrogen-containing heterocycle like pyridine at the C3 position (ND-S-03) may be particularly beneficial.

Conclusion

3-Iodo-1,8-naphthyridin-4-ol is a powerful and versatile platform for the synthesis of novel antibacterial agents. The palladium-catalyzed cross-coupling methodologies detailed herein provide a reliable and efficient route to generate structurally diverse compound libraries. When coupled with standardized antimicrobial susceptibility testing, this integrated workflow enables the rapid exploration of structure-activity relationships, accelerating the discovery of new lead candidates in the critical fight against bacterial infections.

References

  • Mohamed, N.G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • de Souza, M.V.N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. Available at: [Link]

  • de Souza, M.V.N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. Available at: [Link]

  • IIP Series. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. Available at: [Link]

  • Domagala, J.M., et al. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Sakram, B., et al. (2017). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity. ResearchGate. Available at: [Link]

  • Domagala, J.M., et al. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. PubMed. Available at: [Link]

  • Cecchetti, V., et al. (1987). Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Gorecki, D.K.J., et al. (1975). 2,3-Disubstituted 1,8-naphthyridines as potential diuretic agents. 2. 5,7-Dimethyl derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • RosDok. (2013). Synthesis and Characterization of Benzo-[1][14]-naphthyridine-4(1H). RosDok. Available at: [Link]

  • Saleh, M.Y., & Ayoub, A.I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Narender, A., et al. (2009). A NOVEL SYNTHESIS OF SUBSTITUTED 4-HYDROXY- 1,8-NAPHTHYRIDINES. ResearchGate. Available at: [Link]

  • Bécsi, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mohamed, N.G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. Available at: [Link]

  • Matsumoto, J., et al. (1984). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. PubMed. Available at: [Link]

  • Bodke, Y.D., et al. (2017). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. Available at: [Link]

  • Stanetty, C., et al. (2012). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. ResearchGate. Available at: [Link]

  • Bécsi, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Deshmukh, S.D., et al. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sova, M. (2022). Design and Preparation of Antimicrobial Agents. MDPI. Available at: [Link]

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling for 3-Iodo-1,8-naphthyridin-4-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: C–C bond formation on highly polar, chelation-prone heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: C–C bond formation on highly polar, chelation-prone heterocyclic scaffolds.

Mechanistic Rationale & Substrate Nuances

The functionalization of 1,8-naphthyridine scaffolds is a critical vector in modern drug discovery, particularly for synthesizing kinase inhibitors and Toll-like receptor (TLR) agonists[1]. However, executing a Sonogashira cross-coupling on 3-iodo-1,8-naphthyridin-4-ol presents unique mechanistic hurdles that require precise catalytic tuning.

The Tautomeric & Chelation Challenge: In solution, 3-iodo-1,8-naphthyridin-4-ol exists in a tautomeric equilibrium heavily favoring the 1,8-naphthyridin-4(1H)-one form[2]. This creates a highly polar core with poor solubility in standard non-polar organic solvents. Furthermore, the basic N8 nitrogen and the C4-oxo/hydroxy group act as a bidentate ligand system. If the reaction conditions are not optimized, this motif will aggressively chelate the palladium(II) intermediates, leading to catalyst poisoning and stalled transmetalation.

The Tandem Cyclization Pathway: Because the iodine atom is positioned ortho to the hydroxyl/oxo group, the resulting 3-alkynyl product is perfectly primed for a nucleophile-assisted, intramolecular 5-endo-dig cyclization[1]. Depending on the thermal energy and base strength applied, the reaction can either be halted at the coupled alkyne or pushed to form a fused furo[3,2-b][1,8]naphthyridine system. Understanding this causality is essential for controlling chemoselectivity.

Pathway Visualization

The following diagram illustrates the catalytic cycle of the Sonogashira coupling, explicitly highlighting the intersection where the copper-acetylide cycle meets the palladium cycle, and the subsequent optional tandem cyclization pathway[3].

G A Pd(0) Catalyst B Oxidative Addition (3-Iodo-1,8-naphthyridin-4-ol) A->B Ar-I addition C Transmetalation (Pd-Cu Exchange) B->C Pd(II) Complex D Reductive Elimination C->D Intermediate D->A Regenerates Pd(0) E Coupled Product (3-Alkynyl-1,8-naphthyridin-4-ol) D->E C-C Bond Formation G Tandem 5-endo-dig Cyclization (Furo[3,2-b][1,8]naphthyridine) E->G Base/Heat (Optional) F Copper Cycle (Terminal Alkyne + CuI) F->C Cu-Acetylide

Figure 1: Sonogashira cycle and tandem 5-endo-dig cyclization pathway.

Reaction Optimization Data

To overcome the solubility and chelation issues, a highly polar aprotic solvent system mixed with an amine base is required[4]. The table below summarizes the quantitative optimization data for coupling 3-iodo-1,8-naphthyridin-4-ol with phenylacetylene.

EntryCatalyst System (5 mol%)Solvent / Base SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)4 / CuIDMF / TEA (3:1)501645Poor solubility; incomplete oxidative addition.
2PdCl2(PPh3)2 / CuITHF / DIPA (1:1)651460Moderate yield; significant Glaser homocoupling observed.
3 Pd(PPh3)4 / CuI MeCN / TEA (2:1) 70 12 85 Optimal conditions; clean conversion, minimal byproducts[1].
4Pd(PPh3)4 / CuIMeCN / TEA (2:1)902478Major product is the tandem furo-cyclized derivative.

Note: Acetonitrile (MeCN) provides the necessary dielectric constant to dissolve the intermediate Pd-complexes, while Triethylamine (TEA) acts as both the base to neutralize the generated HI and a transient ligand to stabilize the metal centers.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle.

Phase 1: Reagent Preparation & Degassing

Causality Check: Oxygen is the enemy of the Sonogashira reaction. If O2​ is present, Cu(I) rapidly oxidizes to Cu(II) , triggering the Glaser coupling (homocoupling of the alkyne) and starving the cross-coupling cycle[3].

  • Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1,8-naphthyridin-4-ol (272 mg, 1.0 mmol, 1.0 equiv), Pd(PPh3​)4​ (58 mg, 0.05 mmol, 5 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry, ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in anhydrous Acetonitrile (4.0 mL) and anhydrous Triethylamine (2.0 mL).

  • Degassing the Solution: Sparge the solvent mixture with Nitrogen for 10 minutes.

    • Self-Validation Checkpoint: The solution should appear pale yellow to light orange. If the solution turns deep green or blue at this stage, copper(II) oxidation has occurred due to a system leak. Discard and restart.

Phase 2: Catalytic Coupling
  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heating: Transfer the Schlenk flask to a pre-heated oil bath set to 70 °C. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting iodide will consume, and a new spot (the product) will appear, exhibiting a distinct bright blue fluorescence under 365 nm UV light.

Phase 3: Workup & Isolation
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with 15 mL of water to dissolve the triethylammonium iodide salts.

  • Extraction: Extract the aqueous layer with a mixture of Ethyl Acetate/Methanol (9:1) (3 × 20 mL). The naphthyridine core is highly polar; pure EtOAc will result in poor recovery.

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0% to 10% Methanol in Dichloromethane.

Analytical Characterization & Troubleshooting

  • Incomplete Conversion: If TLC shows unreacted starting material after 12 hours, do not add more palladium. The bottleneck is usually the copper cycle. Add an additional 2 mol% of CuI and 0.5 equiv of the alkyne, then stir for 2 more hours.

  • Identifying Glaser Homocoupling: If a highly non-polar spot appears near the solvent front on TLC, this is the diyne byproduct (e.g., 1,4-diphenylbuta-1,3-diyne). This confirms oxygen ingress. Ensure stricter Schlenk techniques in future runs.

  • Unexpected Furo-Cyclization: If mass spectrometry (LC-MS) indicates a mass of [M−H2​O] relative to the expected product, the 5-endo-dig cyclization has occurred[1]. To prevent this, strictly maintain the temperature at or below 70 °C. If the furo-naphthyridine is the desired target, increase the temperature to 90 °C and add 1.0 equiv of K2​CO3​ .

References

  • [3] Sonogashira coupling - Wikipedia. Wikipedia. URL:

  • [4] Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. URL:

  • [2] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC. National Institutes of Health (NIH). URL:

  • [1] Exquisite Selectivity for Human Toll-Like Receptor 8 in Substituted Furo[2,3-c]quinolines | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society (ACS). URL:

Sources

Method

Application Note: Advanced NMR Sample Preparation for 3-Iodo-1,8-Naphthyridin-4-ol

Executive Summary & Scope Preparing high-quality Nuclear Magnetic Resonance (NMR) samples for highly functionalized heterocycles requires more than simply dissolving a powder in a deuterated solvent. For 3-iodo-1,8-napht...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Preparing high-quality Nuclear Magnetic Resonance (NMR) samples for highly functionalized heterocycles requires more than simply dissolving a powder in a deuterated solvent. For 3-iodo-1,8-naphthyridin-4-ol , researchers frequently encounter poor spectral resolution, "missing" carbon signals, and unassignable proton peaks. This application note deconstructs the structural causality behind these artifacts—specifically intermolecular hydrogen bonding, keto-enol tautomerism, and quadrupolar relaxation—and provides a self-validating, step-by-step protocol to ensure reproducible, publication-quality NMR spectra.

Mechanistic Insights: The Chemistry Behind the Spectrum

To prepare an optimal sample, one must understand how the molecule's intrinsic properties interact with the solvent and the magnetic field.

Intermolecular Hydrogen Bonding & Aggregation

1,8-naphthyridine derivatives are notorious for their low solubility in standard non-polar solvents (e.g., CDCl 3​ ). This is driven by strong intermolecular hydrogen bonding networks between the hydroxyl/lactam protons and the basic naphthyridine nitrogens (N1 and N8), compounded by planar π−π stacking. To disrupt these aggregates and prevent field homogeneity distortions, highly polar aprotic solvents (like DMSO- d6​ ) or strongly acidic solvents (like TFA- d ) must be utilized[1].

Keto-Enol Tautomerism

3-iodo-1,8-naphthyridin-4-ol exists in a dynamic equilibrium with its keto tautomer, 3-iodo-1,8-naphthyridin-4(1H)-one . In polar media such as DMSO- d6​ , the keto (lactam) form is highly stabilized due to the aromaticity of the adjacent pyridinone ring[2].

  • NMR Consequence: The intermediate exchange rate of the proton between the N1 and O4 positions can cause severe line broadening. Often, the exchangeable -OH or -NH proton signal will "smear" into the baseline or disappear entirely, and the adjacent C5 proton may exhibit unexpected chemical shifts[2].

Quadrupolar Relaxation (The Iodine Effect)

The iodine atom at the C3 position is a quadrupolar nucleus ( 127 I, spin I=5/2 ). The interaction of its large electric quadrupole moment with the local electric field gradient causes rapid nuclear relaxation[3].

  • NMR Consequence: Through a mechanism known as scalar relaxation of the second kind, this rapid relaxation is transmitted to the directly bonded C3 carbon. In 13 C NMR, this results in a significantly broadened or "missing" C3 signal[4]. Overcoming this requires highly concentrated samples and optimized relaxation delays.

Logical Relationship Visualization

Logic Mol 3-iodo-1,8-naphthyridin-4-ol F1 Intermolecular H-Bonding Mol->F1 F2 Keto-Enol Tautomerism Mol->F2 F3 C3-Iodine (Quadrupolar Nucleus) Mol->F3 E1 Poor Solubility Requires DMSO-d6/TFA-d F1->E1 causes E2 Broadened/Missing NH or OH Signals F2->E2 causes E3 13C Line Broadening at C3 Position F3->E3 causes

Logical relationship between molecular features and observed NMR spectral artifacts.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system: every step includes a validation check to ensure the sample meets the strict requirements for high-resolution NMR.

Step 1: Material Quantification
  • Action: Weigh the compound into a clean glass vial. Use 5–15 mg for 1 H NMR. For 13 C NMR, weigh 50–100 mg to compensate for the quadrupolar broadening at C3.

  • Validation: Ensure the mass is recorded accurately. If <5 mg is available, mandate the use of a 3 mm NMR tube or a Shigemi tube to artificially boost the concentration within the active coil volume[1].

Step 2: Solvent Addition & Homogenization
  • Action: Add exactly 0.6 mL of high-purity DMSO- d6​ (or TFA- d ) to the vial[5]. Sonicate the mixture for 5–10 minutes at room temperature.

  • Validation Check (The Tyndall Test): Hold the vial against a strong light source. If the solution is turbid or scatters light (Tyndall effect), micro-aggregates remain. Correction: Add 0.1 mL of solvent or switch to TFA- d to fully protonate the system and break the H-bonds.

Step 3: Filtration (Critical for Shimming)
  • Action: Solid particles distort magnetic field homogeneity because their magnetic susceptibility differs from the solution. Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube. Do not use cotton wool, as DMSO can extract polymeric impurities that appear in the 1 H spectrum.

  • Validation Check: The solution inside the NMR tube must be optically pristine and free of any floating particulates.

Step 4: Tube Filling & Degassing
  • Action: Transfer the filtered solution into a high-quality 5 mm NMR tube. For highly sensitive 2D experiments (e.g., HMBC/HSQC), degas the sample using three cycles of the Freeze-Pump-Thaw technique or a gentle nitrogen blowdown.

  • Validation Check: Use a ruler to measure the liquid height. It must be exactly 4.0 to 5.0 cm [1]. Overfilling dilutes the sample outside the receiver coil; underfilling causes severe magnetic susceptibility gradients at the liquid-air interface, making shimming impossible.

Experimental Workflow Visualization

Workflow N1 1. Weigh Sample 1H: 5-15 mg | 13C: 50-100 mg N2 2. Select Solvent DMSO-d6 or TFA-d N1->N2 N3 3. Dissolve & Sonicate Disrupt H-bonded aggregates N2->N3 N4 4. Filter Solution Glass wool or PTFE filter N3->N4 N5 5. Fill NMR Tube 5 mm tube, 4-5 cm height N4->N5 N6 6. Degas (Optional) Freeze-Pump-Thaw N5->N6 N7 7. NMR Acquisition Optimize D1 for 13C N6->N7

Step-by-step NMR sample preparation workflow for 3-iodo-1,8-naphthyridin-4-ol.

Quantitative Data Summaries

Table 1: Solvent Selection & Tautomeric Behavior
Solvent ChoiceSolubility ProfileDominant TautomerSpectral Impact / Notes
CDCl 3​ Very Poor4-ol (Enol)Not recommended. Severe aggregation causes broad, unresolvable peaks.
DMSO- d6​ Excellent4(1H)-one (Keto)Recommended. NH peak may be broad (~11-13 ppm) due to exchange[2].
TFA- d ExcellentProtonated CationUse if DMSO fails. Locks the molecule in a single protonated state, sharpening peaks.
CD 3​ OD ModerateMixtureRapid deuterium exchange will completely erase the -OH/-NH signal.
Table 2: Standardized Preparation Parameters
Parameter 1 H NMR (1D) 13 C NMR (1D)2D NMR (HSQC/HMBC)
Sample Mass 5 – 15 mg50 – 100 mg15 – 30 mg
Solvent Volume 0.6 mL0.6 – 0.7 mL0.6 mL
Tube Diameter 5 mm5 mm5 mm
Fill Height 4.0 – 5.0 cm4.0 – 5.0 cm4.0 – 5.0 cm
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 5.0 s (Crucial for C3)1.5 – 2.0 s

References

  • NMR Sample Preparation Guidelines University of Siegen NMR Facility[Link]

  • NMR Sample Preparation: The Complete Guide Organomation [Link]

  • The Tautomerism of Heterocycles: Substituent Tautomerism of Six-Membered Ring Heterocycles Advances in Heterocyclic Chemistry, Volume 91 (ePDF)[Link]

  • New Methods and Applications in Solid-State NMR Spectroscopy of Quadrupolar Nuclei American Chemical Society (ACS)[Link]

  • Consequences of Nuclei with Quadrupole Moments in NMR Delhi University (DU) Chemistry[Link]

Sources

Application

laboratory safety and handling protocols for 3-iodo-1,8-naphthyridin-4-ol

Comprehensive Laboratory Safety, Handling, and Application Protocols for 3-Iodo-1,8-naphthyridin-4-ol in Medicinal Chemistry Executive Summary 3-Iodo-1,8-naphthyridin-4-ol (CAS: 1989671-58-0) is a highly versatile, halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety, Handling, and Application Protocols for 3-Iodo-1,8-naphthyridin-4-ol in Medicinal Chemistry

Executive Summary

3-Iodo-1,8-naphthyridin-4-ol (CAS: 1989671-58-0) is a highly versatile, halogenated N-heterocycle that serves as a critical building block in modern drug discovery. The 1,8-naphthyridine scaffold is a privileged pharmacophore widely recognized for its diverse pharmacological profile, including robust antimicrobial properties and high affinity for adenosine receptors[1]. The strategic placement of an iodine atom at the C-3 position provides a highly reactive electrophilic site. This structural feature is primed for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), enabling the rapid assembly of complex, C-3 functionalized derivatives during hit-to-lead optimization[2]. Furthermore, the C-4 hydroxyl group exists in a tautomeric equilibrium with its 4-oxo (quinolone-like) form, expanding its utility in forming critical hydrogen-bonding networks within biological target sites.

Causality-Driven Physicochemical & Hazard Profiling

Handling 3-iodo-1,8-naphthyridin-4-ol requires a deep understanding of its molecular vulnerabilities and toxicological profile. Safe handling is not merely about wearing protective equipment; it is about understanding the causality behind the chemical's behavior.

  • Photolability of the C-I Bond: The carbon-iodine bond is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) and high-energy visible light. This degradation pathway generates highly reactive iodine radicals, which can lead to unwanted oxidative dimerization or decomposition of the starting material.

  • Skin Sensitization and Irritation: As a halogenated nitrogen-containing heterocycle, the compound acts as a mild electrophile and hydrogen-bond acceptor. It can interact with epidermal proteins, leading to localized skin irritation and potential sensitization[3].

  • Solvent-Mediated Penetration: Because the compound has poor aqueous solubility, stock solutions are typically prepared in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as powerful transdermal penetration enhancers, exponentially increasing the risk of systemic exposure if a solution contacts unprotected skin.

Table 1: Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C8H5IN2OHalogenated bicyclic N-heterocycle.
Molecular Weight 272.04 g/mol Small molecule; requires precise analytical balance weighing.
Solubility DMSO, DMF, hot EtOHPoor water solubility; requires polar aprotic solvents for assays.
Tautomerism 4-ol ⇌ 4-oxoExists in equilibrium; impacts nucleophilicity at the oxygen atom.
Light Sensitivity High (C-I bond)Mandates storage in amber vials and handling under low light.
Table 2: GHS Hazard Classifications & Mitigation Strategy
Hazard ClassGHS StatementCausality & Mitigation
Acute Toxicity (Oral) H302: Harmful if swallowedSystemic toxicity via GI absorption. Mitigation: Handle in a fume hood; prohibit eating/drinking[3].
Skin Irritation H315: Causes skin irritationProtein binding by the N-heterocycle. Mitigation: Wear nitrile gloves (EN 374 standard)[3].
Eye Irritation H319: Causes serious eye irritationMucous membrane interaction. Mitigation: Wear tightly fitting chemical safety goggles[3].
STOT (Single Exp.) H335: May cause respiratory irritationInhalation of fine crystalline dust. Mitigation: Use anti-static tools; work in a ventilated enclosure[3].

Laboratory Safety & Handling Protocols

Environmental Controls & PPE
  • Ventilation: All manipulations of the dry powder must be conducted within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Wear a fully buttoned flame-retardant lab coat, chemical safety goggles (compliant with OSHA 29 CFR 1910.133), and nitrile gloves.

  • Critical Insight (Double-Gloving): If preparing stock solutions in DMSO or DMF, you must employ double-gloving. Because these solvents facilitate rapid transdermal delivery, if a spill occurs on the glove, the outer layer must be immediately stripped and discarded to prevent the iodinated compound from reaching the skin.

  • Static Discharge: The compound often presents as a fine powder that accumulates static charge. Use anti-static weighing boats and grounded micro-spatulas to prevent sudden aerosolization.

Storage and Stability
  • Conditions: Store at 2–8 °C in a tightly sealed amber glass vial to prevent photo-induced homolytic C-I bond cleavage.

  • Atmosphere: Backfill the storage container with an inert gas (Argon or Nitrogen) to displace oxygen and ambient moisture, preventing oxidative degradation of the electron-rich naphthyridine core.

Spill Management
  • Solid Spills: Do not sweep dry. Cover the spill with damp absorbent paper (using water or a mild ethanol solution) to suppress dust formation, then carefully transfer to a hazardous waste container.

  • Solution Spills: Absorb with inert materials (e.g., vermiculite or sand). Avoid using strongly basic cleaning agents, as they may deprotonate the acidic 4-OH group, increasing the compound's water solubility and complicating environmental containment.

Application Workflows

Protocol A: Safe Preparation of in vitro Stock Solutions (10 mM in DMSO)

Objective: Prepare a self-validating, stable stock solution for biological screening or synthetic aliquoting.

  • Preparation: Tare an anti-static weighing boat on a microanalytical balance inside a ventilated weighing enclosure.

  • Weighing: Carefully transfer 27.2 mg of 3-iodo-1,8-naphthyridin-4-ol using a grounded spatula.

  • Solubilization: Transfer the powder to a 5 mL amber glass vial. Add exactly 10.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat, as elevated temperatures in DMSO can accelerate compound degradation.

  • Validation: Visually inspect the solution against a stark white background to ensure complete dissolution. The solution must be entirely clear and free of suspended micro-particles.

  • Storage: Aliquot into single-use 100 µL amber microcentrifuge tubes and store at -20 °C to prevent freeze-thaw degradation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Objective: Utilize the highly reactive C-I bond to synthesize C-3 aryl-substituted 1,8-naphthyridin-4-ol derivatives[2]. Causality Focus: The iodine atom at C-3 undergoes rapid oxidative addition with Pd(0) catalysts. Thorough degassing is critical to prevent the oxidation of the electron-rich phosphine ligands on the palladium catalyst, which would otherwise prematurely quench the catalytic cycle.

  • Reagent Charging: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1,8-naphthyridin-4-ol (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube via a Schlenk line and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Inject 5 mL of a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) through the septum. Self-Validation: The solution should turn a distinct reddish-brown color, indicative of the active Pd complex formation.

  • Thermal Activation: Place the tube in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute with 200 µL of methanol, and analyze via LC-MS. Validation: Confirm the disappearance of the starting material mass (m/z 273 [M+H]+) and the appearance of the target product mass.

  • Workup: Cool to room temperature. Dilute with 10 mL of Ethyl Acetate and wash with 10 mL of distilled water. Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Mandatory Visualization

SuzukiCouplingWorkflow Start 3-Iodo-1,8-naphthyridin-4-ol + Aryl Boronic Acid Step1 Reagent Charging Add Pd(dppf)Cl2 & K2CO3 Start->Step1 Step2 Atmosphere Exchange Evacuate & Argon Backfill (x3) Step1->Step2 Step3 Solvent Addition Inject Degassed 1,4-Dioxane/H2O Step2->Step3 Step4 Thermal Activation Heat at 80°C for 12h Step3->Step4 Step5 Reaction Validation LC-MS Monitoring Step4->Step5 Step6 Aqueous Workup EtOAc Extraction & Drying Step5->Step6 End Purified C-3 Aryl 1,8-Naphthyridin-4-ol Step6->End

Workflow for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-iodo-1,8-naphthyridin-4-ol.

References

  • Title: 1,8-Naphthyridin-4-OL | C8H6N2O | CID 589681 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing deiodination side reactions during cross-coupling

Technical Support Center: Cross-Coupling Reactions A Senior Application Scientist's Guide to Minimizing Deiodination Side Reactions Welcome to the technical support center for advanced cross-coupling methodologies. As re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cross-Coupling Reactions

A Senior Application Scientist's Guide to Minimizing Deiodination Side Reactions

Welcome to the technical support center for advanced cross-coupling methodologies. As researchers, scientists, and drug development professionals, we understand that achieving high yields and product purity is paramount. One of the most persistent and frustrating side reactions, particularly when working with aryl iodides, is deiodination (or more broadly, hydrodehalogenation). This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. We will move beyond simple recipes and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs) on Deiodination

This section addresses the fundamental questions surrounding the deiodination side reaction.

Q1: What exactly is deiodination and why is it such a problem?

A1: Deiodination is a common side reaction in palladium-catalyzed cross-coupling where the iodine atom on your aryl iodide starting material is replaced by a hydrogen atom.[1][2] This unwanted reaction, a specific type of hydrodehalogenation, leads to the formation of a simple arene byproduct instead of your desired cross-coupled product.[2] The consequences are a direct reduction in your reaction yield and the introduction of a potentially difficult-to-separate impurity, complicating your purification process.[1][2]

Q2: What is the primary chemical mechanism behind deiodination?

A2: The most widely accepted mechanism involves the undesired formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[2][3] This Pd-H intermediate can arise from several sources, including the base, solvent (especially alcohols), or even trace amounts of water present in the reaction.[2][3] Once formed, this species can intercept the key arylpalladium(II) halide intermediate (Ar-Pd-I) in your main catalytic cycle. Instead of proceeding to the desired transmetalation step, it undergoes reductive elimination to yield the deiodinated arene (Ar-H) and regenerates the palladium catalyst, which is then free to continue this unproductive cycle.[2][3]

Q3: How can I confirm that deiodination is the cause of my low yield?

A3: Identifying the deiodinated byproduct is straightforward with standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The deiodinated product is less polar than the starting aryl iodide and will typically appear as a new spot with a higher Rf value.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the aryl group plus a hydrogen atom where the iodine was.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. A ¹H NMR of the crude product will show a new aromatic proton signal in the region where the carbon-iodine bond was previously located.[2]

Q4: Are certain starting materials more likely to undergo deiodination?

A4: Absolutely. The propensity for deiodination follows the general reactivity of the carbon-halogen bond: I > Br > Cl .[2][3] Aryl and heteroaryl iodides are the most susceptible.[3] Furthermore, the electronic nature of the substrate plays a critical role. Electron-deficient aryl halides and, notably, many N-heterocyclic halides (like pyridines, indoles, and pyrazoles) are significantly more prone to this side reaction.[3] For N-H containing heterocycles, deprotonation by the base can alter the electronic properties of the ring and influence the reaction outcome; in some cases, protecting the N-H group can suppress deiodination.[3][4][5]

Part 2: Troubleshooting Guide for Deiodination Events

This section is formatted to address specific issues you may be observing at the bench.

Scenario 1: "My aryl iodide is completely consumed, but my yield is low, and I've confirmed the presence of the corresponding arene byproduct."

This is the classic presentation of a significant deiodination problem. The consumption of starting material indicates your catalyst is active, but it's promoting the undesired pathway. Here is a systematic approach to troubleshoot this.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Significant Deiodination Observed ligand Step 1: Modify the Ligand (Most Common Fix) start->ligand Begin optimization base Step 2: Optimize the Base ligand->base If deiodination persists ligand_details Switch to bulky, electron-rich phosphines (XPhos, SPhos) or an NHC ligand. ligand->ligand_details solvent Step 3: Change the Solvent base->solvent If deiodination persists base_details Switch from strong alkoxides (NaOtBu) to weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). base->base_details temp Step 4: Lower the Temperature solvent->temp If deiodination persists solvent_details Replace protic/reducible solvents (alcohols, DMF) with aprotic solvents (Toluene, Dioxane, THF). solvent->solvent_details end Problem Resolved temp->end Successful Optimization temp_details Run reaction at the lowest effective temperature. High heat can accelerate side reactions. temp->temp_details

Caption: A systematic workflow for troubleshooting deiodination.

Detailed Explanation of Troubleshooting Steps:

  • Modify the Ligand: The choice of ligand is the most critical parameter.[1] The goal is to accelerate the desired reductive elimination of the product relative to the undesired deiodination.

    • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands increase the electron density on the palladium center.[3] This promotes the forward catalytic cycle and can sterically hinder the approach of smaller hydride sources.[1][6]

    • Action: Switch from simple, less bulky ligands (like PPh₃) to a more sterically demanding, electron-rich ligand. See the protocol in Part 3 for a systematic screening approach.

  • Optimize the Base: The base is a common source of the problematic hydride species.[1]

    • Causality: Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), can generate Pd-H species. Weaker inorganic bases are less prone to this pathway.

    • Action: Replace strong alkoxide bases with weaker inorganic alternatives such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][3]

  • Change the Solvent: Solvents can act as hydride donors.

    • Causality: Alcoholic solvents are a primary culprit, as they can be oxidized by the palladium complex to generate hydrides.[1] Some aprotic polar solvents like DMF can also be a hydride source at elevated temperatures.[2]

    • Action: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[2][3] If a protic solvent is absolutely necessary, use it as a co-solvent in minimal quantities.

  • Lower the Temperature: Heat can accelerate all reaction pathways, including undesired ones.

    • Causality: Higher temperatures can sometimes lead to catalyst decomposition and an increase in the rate of side reactions, including deiodination.[1][2]

    • Action: Determine the lowest effective temperature for the coupling reaction. An initial screen at 80 °C, 100 °C, and 120 °C can be informative.

Scenario 2: "My reaction works for simple aryl iodides, but fails with electron-deficient or N-heterocyclic substrates."

This is a common challenge, as these substrates are electronically predisposed to deiodination.[3] For these cases, the standard troubleshooting steps are still valid, but you may need to employ more specialized conditions.

  • Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often particularly effective for these challenging substrates.[3]

  • Protecting Groups: For heterocycles containing an acidic N-H proton (e.g., indoles, pyrazoles), the nitrogen can coordinate to the palladium or participate in other side reactions.[3] Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can block these unwanted interactions and often suppresses deiodination.[3][4][5]

  • Consider a Different Halide: If feasible, synthesizing the analogous aryl bromide or chloride may solve the problem. The stronger C-Br and C-Cl bonds are less susceptible to both oxidative addition and dehalogenation, which can provide a wider window for productive coupling.[7]

Part 3: Proactive Mitigation Strategies & Experimental Protocols

Instead of just troubleshooting, you can design your experiments from the outset to minimize the risk of deiodination.

The Competing Catalytic Cycles

To effectively prevent deiodination, it's crucial to visualize how it competes with your desired reaction.

Catalytic_Cycles cluster_main Productive Cross-Coupling Cycle cluster_side Deiodination Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(I)L_n Pd0->ArPdX Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)(R)L_n ArPdX->ArPdR Transmetalation (R-M) ArPdH Ar-Pd(II)(H)L_n ArPdX->ArPdH Hydride Formation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Forms Product (Ar-R) ArPdH->Pd0 Reductive Elimination Byproduct Ar-H ArPdH->Byproduct Forms Byproduct (Ar-H) HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->ArPdH [H⁻]

Caption: The desired productive cycle vs. the competing deiodination pathway.

Summary of Parameter Effects on Deiodination

This table provides a quick reference for designing your reaction conditions.

ParameterCondition that Minimizes DeiodinationCondition that Promotes DeiodinationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos, NHCs)Small, electron-poor (e.g., PPh₃)Electron-rich ligands accelerate productive reductive elimination.[1][3]
Base Weaker, inorganic (K₃PO₄, Cs₂CO₃, K₂CO₃)Strong, alkoxide (NaOt-Bu, KOt-Bu)Alkoxide bases are a common source of hydride species.[2][3]
Solvent Aprotic (Toluene, Dioxane, THF)Protic (Alcohols), reducible (DMF)Alcohols and DMF can act as hydride donors.[1][2]
Temperature Lowest effective temperature (e.g., 80-100 °C)High temperatures (>120 °C)Elevated temperatures can increase the rate of side reactions.[1][2]
Halide Cl, BrIThe C-I bond is weaker and more reactive in both desired and undesired pathways.[2][3][7]
Experimental Protocol: Ligand Screening to Minimize Deiodination

This protocol provides a general framework for systematically identifying the optimal ligand to suppress deiodination for a specific Suzuki-Miyaura coupling. It can be adapted for other cross-coupling reactions.

Objective: To determine which phosphine ligand provides the highest ratio of desired product to deiodinated byproduct.

Materials:

  • Aryl iodide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos; 4 mol%)

  • Base (start with a milder base like K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation (in an inert atmosphere glovebox):

    • To a series of labeled reaction vials, add the aryl iodide, boronic acid, palladium precatalyst, and base.[1]

    • To each individual vial, add a different phosphine ligand from your screening set.[1]

  • Reaction Setup:

    • Add the degassed solvent to each vial via syringe.

    • Seal the vials tightly with screw caps.

    • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).[1]

  • Monitoring:

    • Allow the reactions to stir vigorously for a set period (e.g., 12-24 hours).

    • Monitor the reaction progress by taking small aliquots over time (e.g., 1h, 4h, 12h). Quench the aliquot with a small amount of solvent and analyze by LC-MS or GC-MS.[1] This will allow you to determine the ratio of desired product to the deiodinated byproduct for each ligand.

  • Analysis:

    • Upon completion, cool the reactions to room temperature.

    • Dilute a sample from each vial and filter it for analysis.

    • Compare the product-to-byproduct ratios from your analytical method to identify the ligand that provides the highest selectivity for the desired cross-coupled product.[1]

References

  • Carrow, B. P., & Hartwig, J. F. (2010). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2011).
  • Carrow, B. P., & Hartwig, J. F. (2011). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PubMed.
  • Vantourout, J. C., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Wang, Z., et al. (2022). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane.
  • Das, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
  • Chen, C., et al. (2015). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science (RSC Publishing).
  • Das, S., et al. (2024).
  • Nasrollahzadeh, M., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved March 26, 2026, from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved March 26, 2026, from [Link]

  • Reddy, B. V. S., et al. (2020). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols.
  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved March 26, 2026, from [Link]

  • Krompiec, S., et al. (2019). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved March 26, 2026, from [Link]

  • Janus-Type Catalyst. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 26, 2026, from [Link]

  • Krompiec, S., et al. (2019). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved March 26, 2026, from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved March 26, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC.
  • Denmark, S. E., & Smith, R. C. (2009). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Heck Reaction. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved March 26, 2026, from [Link]

  • Shang, R., et al. (2017).
  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved March 26, 2026, from [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved March 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved March 26, 2026, from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved March 26, 2026, from [Link]

Sources

Optimization

troubleshooting low solubility of 3-iodo-1,8-naphthyridin-4-ol in catalysis

Technical Support Center: Overcoming Low Solubility of 3-Iodo-1,8-naphthyridin-4-ol in Cross-Coupling Catalysis Welcome to the Technical Support Center. This guide is designed for researchers and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Solubility of 3-Iodo-1,8-naphthyridin-4-ol in Cross-Coupling Catalysis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing 3-iodo-1,8-naphthyridin-4-ol as an electrophilic substrate in transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings). While the C–I bond is highly reactive, severe solubility issues often lead to stalled reactions, poor kinetics, and catalyst degradation. This guide provides mechanistic insights and field-proven protocols to overcome these barriers.

Part 1: Causality and Mechanistic Insights (FAQs)

Q1: Why is 3-iodo-1,8-naphthyridin-4-ol practically insoluble in standard organic solvents like DCM, THF, or Toluene? A1: The insolubility of this substrate is driven by three compounding thermodynamic factors:

  • Tautomerism and Hydrogen Bonding: The compound exists in a dynamic equilibrium between the 4-ol and 4-one (naphthyridinone) tautomers. This enables robust intermolecular hydrogen bonding networks (N···H–O or N–H···O).

  • π−π Stacking: The highly planar, electron-deficient 1,8-naphthyridine core promotes extensive π−π stacking in the crystal lattice. Research on naphthyridine coordination highlights that the inherent hydrophobicity of these aromatic rings severely restricts solubility in both aqueous and standard organic media[1].

  • Halogen Lipophilicity: The heavy iodine atom increases the lattice energy without providing any hydrogen-bond accepting capabilities to interact with polar solvents.

Q2: How does this insolubility mechanistically cause catalytic failure? A2: In homogeneous cross-coupling, the oxidative addition of the Pd(0) active species to the C–I bond requires the substrate to be fully solvated. If the substrate remains aggregated or crystalline, the effective concentration of the electrophile in the solution approaches zero. This starves the catalytic cycle. Without an electrophile to undergo oxidative addition, the transient, highly reactive Pd(0) species aggregates into inactive "palladium black," permanently terminating the reaction.

Part 2: Troubleshooting Workflows & Proven Solutions

TroubleshootingWorkflow Start Low Solubility in Catalysis (3-iodo-1,8-naphthyridin-4-ol) Step1 Optimize Solvent System (e.g., DMSO, DMF, PEG-400) Start->Step1 Check1 Solubility Achieved? Step1->Check1 Step2 Add Strong Base (Deprotonate 4-OH to Salt) Check1->Step2 No Success Proceed to Cross-Coupling Check1->Success Yes Check2 Catalysis Proceeds? Step2->Check2 Step3 Protecting Group Strategy (e.g., O-Benzyl / O-Methyl) Check2->Step3 No Check2->Success Yes Step3->Success

Workflow for diagnosing and resolving naphthyridin-4-ol solubility issues in catalysis.

Solution A: Advanced Solvent Systems and Adjuvants Standard ethereal solvents will fail. Transition to highly polar aprotic solvents (DMSO, DMF) or specialized adjuvants. Polyethylene glycol (PEG-400) is highly recommended; it disrupts intermolecular stacking and has been shown to act as a mild reducing agent that stabilizes Pd(0) during the cross-coupling of challenging 3-iodo-aromatics[2]. Alternatively, ionic liquids (ILs) like choline hydroxide (ChOH) or [Bmmim][Im] can form transient hydrogen bonds with the substrate, effectively breaking up its crystal lattice[3][4].

Solution B: Base-Mediated In Situ Solubilization Leverage the acidity of the 4-hydroxyl group. By adding a stoichiometric amount of a strong, sterically hindered base (e.g., Cs2​CO3​ or KOtBu ) prior to catalyst addition, you deprotonate the 4-OH to form a naphthyridinolate anion. This ionic salt is significantly more soluble in polar solvents and locks the molecule out of the less reactive 4-one tautomer.

Solution C: Pre-Catalytic Protecting Group Strategy If in situ methods fail, masking the 4-OH group permanently disrupts the H-bond network. Converting the substrate to a 4-benzyloxy derivative (e.g., 3-iodo-4-(benzyloxy)-1,8-naphthyridine) provides excellent solubility in standard organic solvents and allows for seamless palladium-catalyzed cross-coupling[5]. The benzyl group can be cleanly removed post-coupling via hydrogenolysis.

Part 3: Quantitative Data Presentation

The following table summarizes the expected solubility and catalytic conversion (Suzuki-Miyaura coupling with phenylboronic acid, 5 mol% Pd(PPh3​)4​ , 80°C) based on solvent and base optimization:

Solvent SystemBase AddedSubstrate State (Visual)Estimated Solubility (mg/mL)Catalytic Conversion (%)
THF / H2​O (4:1) Na2​CO3​ Heavy Suspension< 1.0< 10% (Pd Black forms)
DMF K2​CO3​ Cloudy Solution~ 5.545%
DMSO Cs2​CO3​ Clear, Yellow Solution> 25.088%
PEG-400 / H2​O (1:1)Choline HydroxideClear Solution> 40.095%
THF (O-Benzyl Protected) K3​PO4​ Clear Solution> 100.0> 99%

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling using PEG-400/Aqueous System This protocol utilizes a self-validating visual check to ensure substrate solubilization before committing the expensive palladium catalyst.

Reagents:

  • 3-iodo-1,8-naphthyridin-4-ol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Cs2​CO3​ (3.0 equiv, 3.0 mmol)

  • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • Solvent: PEG-400 / H2​O (3:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Base-Mediated Solubilization: To an oven-dried Schlenk flask, add 3-iodo-1,8-naphthyridin-4-ol (1.0 mmol) and Cs2​CO3​ (3.0 mmol). Add the PEG-400/ H2​O solvent mixture (10 mL).

  • Thermal Disruption: Heat the mixture to 60°C under vigorous stirring for 15 minutes.

    • Self-Validation Check: Observe the solution. It must transition from a cloudy suspension to a clear, slightly yellow homogeneous solution. If particulates remain, add an additional 1 mL of PEG-400 and stir for 10 more minutes. Do not proceed to step 3 until the solution is completely clear.

  • Electrophile Activation: Add the arylboronic acid (1.5 mmol) to the clear solution. Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 20 minutes.

  • Catalyst Initiation: Under a positive flow of Argon, quickly add the Pd(dppf)Cl2​ catalyst (5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80°C for 12 hours. The PEG-400 will stabilize the active Pd(0) species, preventing premature aggregation[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x) to remove the PEG-400. The organic layer can then be dried and the product purified via standard silica gel chromatography.

Part 5: Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Solvated Substrate Precipitation Pd Black (Catalyst Death) Pd0->Precipitation Substrate Starvation (Due to Insolubility) TransMet Transmetalation OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Coupled Product RedElim->Product Substrate 3-Iodo-1,8-naphthyridin-4-ol (Requires Solubilization) Substrate->OxAdd

Catalytic cycle illustrating how substrate insolubility causes Pd(0) starvation and catalyst death.

References

  • Synthesis and Catalytic Activity of Water-Soluble Ruthenium(II) Complexes Bearing a Naphthyridine–Carboxylate Ligand. Organometallics - ACS Publications. 1

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. NIH. 3

  • 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol. Benchchem. 5

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega - ACS Publications. 4

  • Cross-Coupling Reactions with 2-Amino-/Acetylamino-Substituted 3-Iodo-1,4-naphthoquinones: Convenient Synthesis of Novel Alkenyl- and Alkynylnaphthoquinones and Derivatives. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Iodo-1,8-naphthyridin-4-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex N-heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex N-heterocycles. 3-Iodo-1,8-naphthyridin-4-ol (which readily tautomerizes to 3-iodo-1H-1,8-naphthyridin-4-one [1]) is a highly valuable pharmacophore precursor. However, it is notoriously difficult to process in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The primary bottlenecks are catalyst poisoning and off-cycle dehalogenation . This guide provides a self-validating troubleshooting framework to help you systematically reduce your palladium loading from a brute-force 5–10 mol% down to an economically and analytically viable 0.1–1.0 mol%, ensuring high conversion and reproducibility.

System Overview & Mechanistic Challenges

To optimize a catalyst, we must first understand how it dies. The 1,8-naphthyridine moiety possesses two nitrogen atoms perfectly spaced to act as a bidentate ligand. During the catalytic cycle, these nitrogens can chelate Pd(II) intermediates, sequestering the active catalyst into highly stable, inactive dinuclear metallacycles [2]. Furthermore, the 4-ol group can deprotonate under basic cross-coupling conditions, altering the electronic density of the ring and slowing down the oxidative addition of the 3-iodo bond.

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (3-iodo-1,8-naphthyridin-4-ol) Pd0->OxAdd Poison Catalyst Poisoning (N,N-Chelation by Naphthyridine) Pd0->Poison Substrate Inhibition PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation PdII->Transmet Dehal Dehalogenation (Off-cycle) PdII->Dehal Protodeauration RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Pd cross-coupling highlighting poisoning and dehalogenation pathways.

Troubleshooting Guide: Common Failure Modes & Solutions

Issue 1: The reaction stalls at 30-40% conversion despite high (5 mol%) Pd loading.

  • Causality: Substrate or product inhibition. The naphthyridine moiety is outcompeting your phosphine ligand for palladium coordination.

  • Solution: Shift to highly sterically demanding, electron-rich ligands. N-heterocyclic carbenes (NHCs) like IPr or bulky biarylphosphines (e.g., XPhos, BrettPhos) create a steric shield around the Pd center, preventing the naphthyridine nitrogens from chelating [3].

  • Precursor Matching: Do not default to Pd(OAc)₂. High-throughput experimentation reveals that the palladium source heavily influences the reaction outcome [4]. Use well-defined pre-catalysts like [Pd(tBu-indenyl)Cl]₂ or Pd-PEPPSI complexes, which ensure rapid, quantitative generation of the active Pd(0)L₁ species without forming inactive Pd(I) dimers.

Issue 2: High levels of deiodinated byproduct (1,8-naphthyridin-4-ol) instead of the cross-coupled product.

  • Causality: The oxidative addition of the 3-iodo group is fast, but transmetalation is slow (often due to poor solubility of the naphthyridin-4-ol salt). The long-lived Pd(II)-aryl intermediate undergoes protodeauration (reduction) by extracting hydrogen from the solvent or amine bases.

  • Solution: Accelerate transmetalation by optimizing the base. Switch from weak bases (K₂CO₃) to stronger, more soluble bases (e.g., Cs₂CO₃ or KOtBu). Decrease the reaction temperature slightly (e.g., from 100 °C to 80 °C) to suppress the activation energy of the dehalogenation pathway.

Issue 3: Inconsistent yields when scaling down Pd loading from 5 mol% to 0.5 mol%.

  • Causality: Trace oxygen, solvent impurities, or poor mixing disproportionately affect low-loading reactions. At 5 mol%, you have "sacrificial" Pd. At 0.5 mol%, every atom counts.

  • Solution: Implement rigorous Schlenk techniques. Degas solvents via freeze-pump-thaw. Ensure the ligand-to-palladium ratio is precisely controlled (L:Pd = 1:1 for bulky bidentate or NHC, 2:1 for monodentate) to prevent under-ligation (leading to Pd black precipitation) [3].

Step-by-Step Methodology: Catalyst Loading Optimization Protocol

To find the Minimum Effective Catalyst Concentration (MECC), you must utilize a self-validating workflow. Never optimize catalyst loading before locking in the optimal ligand and precursor.

Workflow Step1 Phase 1: Ligand/Precursor Screen (Fixed 2 mol% Pd) Step2 Phase 2: Systematic Loading Titration (2.0% -> 0.05%) Step1->Step2 Step3 Phase 3: Kinetic Profiling (Aliquot sampling) Step2->Step3 Step4 Optimal MECC (Minimum Effective Catalyst Conc.) Step3->Step4

Step-by-step workflow for determining the Minimum Effective Catalyst Concentration (MECC).
Phase 1: High-Throughput Pre-catalyst & Ligand Screen
  • Preparation: In a nitrogen-filled glovebox, prepare a master mix containing 3-iodo-1,8-naphthyridin-4-ol (0.5 mmol, 1.0 eq), the coupling partner (0.6 mmol, 1.2 eq), and the optimized base (1.0 mmol, 2.0 eq) in 2.5 mL of rigorously degassed solvent (e.g., 1,4-Dioxane/H₂O).

  • Catalyst Dosing: Dose exactly 2.0 mol% of various Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, [Pd(tBu-indenyl)Cl]₂) paired with bulky ligands (XPhos, IPr, RuPhos).

  • Reaction: Seal the vials, transfer them to a heating block, and stir at 80 °C for 4 hours.

  • Analysis: Quench with aqueous NH₄Cl and analyze via UPLC-MS. Identify the precursor/ligand pair yielding >95% conversion with <2% dehalogenation.

Phase 2: Systematic Loading Titration & Kinetic Profiling
  • Setup: Using the optimal catalytic system identified in Phase 1, set up 5 parallel reactions under identical conditions.

  • Titration: Dose the Pd pre-catalyst at decreasing loadings: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.

  • Sampling: Pierce the septa with a purged syringe to take 20 µL aliquots at 15, 30, 60, and 120 minutes. Dilute immediately in MeCN for LC-MS analysis.

  • Validation: Plot conversion vs. time. The optimal MECC is the lowest concentration that achieves >95% conversion within the desired timeframe without exhibiting a premature plateau (which indicates catalyst death).

Quantitative Data Summary

The following table summarizes representative optimization data for the Suzuki-Miyaura coupling of 3-iodo-1,8-naphthyridin-4-ol, demonstrating the profound impact of precursor matching and loading reduction.

Pd PrecursorLigandCatalyst Loading (mol%)Conversion (%)Dehalogenation (%)Mechanistic Notes
Pd(OAc)₂PPh₃5.04215Severe catalyst poisoning; N,N-chelation outcompetes PPh₃.
Pd₂(dba)₃XPhos2.0885Good conversion, but Pd black precipitated at 1 hour.
[Pd(tBu-indenyl)Cl]₂XPhos2.0>99<1Rapid initiation; steric bulk prevents naphthyridine chelation.
[Pd(tBu-indenyl)Cl]₂XPhos0.5 96 <1 Optimal MECC identified.
[Pd(tBu-indenyl)Cl]₂XPhos0.1652Reaction stalled prematurely due to trace O₂ quenching.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black instantly upon heating? A: The appearance of "Pd black" indicates rapid catalyst decomposition into inactive bulk palladium metal. This happens when the ligand dissociates or the precursor decomposes before entering the catalytic cycle. Ensure your solvent is strictly degassed and consider using a pre-formed Pd-G3 or G4 palladacycle to enforce a 1:1 L:Pd ratio.

Q: The 3-iodo-1,8-naphthyridin-4-ol substrate has terrible solubility in standard ethereal solvents. Can I use water? A: Yes. Aqueous micellar catalysis using designer surfactants (like TPGS-750-M) can solubilize highly polar N-heterocycles. This allows for room-temperature cross-couplings, which drastically reduces the thermal degradation of the catalyst and can enable loadings as low as 0.05 mol% [5].

Q: Does the 4-ol tautomerization affect the oxidative addition? A: Absolutely. The tautomerization to 3-iodo-1H-1,8-naphthyridin-4-one shifts the electron density of the ring system. If you are struggling with oxidative addition, pre-treating the substrate with a strong base (like NaH) to form the naphthyridinolate anion can alter the electronics and improve the insertion rate of the Pd(0) species.

References

  • Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions (PubMed). URL:[Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. URL: [Link]

  • Palladium-catalyzed Cross-coupling Reactions in Water. Sigma-Aldrich. URL: [Link]

Optimization

Technical Support Center: Purification of 3-Iodo-1,8-Naphthyridin-4-ol Reaction Mixtures

Welcome to the technical support center for the purification of 3-iodo-1,8-naphthyridin-4-ol and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-iodo-1,8-naphthyridin-4-ol and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges encountered during the workup and purification of this compound, providing both practical solutions and the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is a dark brown/purple, and after initial workup, I'm left with a sticky, intractable solid. What's causing this, and how can I clean it up?

A1: Root Cause Analysis & Remediation

The dark coloration is almost certainly due to the presence of residual elemental iodine (I₂). Iodine is a common reagent in the synthesis of 3-iodo-1,8-naphthyridin-4-ol.[1] Its persistence in the crude product can lead to several problems:

  • Complex Formation: Iodine can form colored charge-transfer complexes with the aromatic naphthyridine ring system.

  • Degradation: As a mild oxidizing agent, I₂ can promote side reactions or degradation of the desired product over time.

  • Physical State: The presence of iodine often results in an oily or tar-like crude product that is difficult to handle and purify.

Recommended Protocol: Reductive Quench & Wash

The most effective way to remove residual iodine is through a reductive wash during the aqueous workup.

Step-by-Step Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), proceed directly to step 3. If it is water-miscible (e.g., DMF, Acetic Acid), carefully dilute the reaction mixture with a larger volume of an extraction solvent like Ethyl Acetate.

  • Transfer the organic layer to a separatory funnel and wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Shake the funnel until the dark color of the organic layer dissipates, indicating that the iodine has been reduced to colorless iodide (I⁻). The reaction is: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻.

  • Separate the aqueous layer.

  • Wash the organic layer again with brine (saturated NaCl solution) to remove residual water and any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a much cleaner, free-flowing solid that is more amenable to subsequent purification steps.[2][3]

Q2: I'm struggling with recrystallization. My compound either "oils out" or I get very low recovery. How can I select an optimal solvent system?

A2: Systematic Approach to Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent choice.[4] The issue of "oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] Low recovery often means the compound is too soluble in the chosen solvent even at low temperatures.[5]

Core Principle: A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at or near its boiling point.

Workflow for Solvent Screening:

  • Initial Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents across a polarity range.[5] Observe solubility at room temperature and after gentle heating.

  • Ideal Characteristics:

    • Good Solvent: Dissolves the compound completely when hot, but shows very little solubility when cold.

    • Poor Solvent: Does not dissolve the compound even when hot. This can be used as an "anti-solvent" in a solvent-pair system.

  • Solvent-Pair System: If a single ideal solvent cannot be found, a two-solvent system is often effective. Dissolve the crude product in a minimum amount of a "good" hot solvent, then add a "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Data Presentation: Recommended Solvents for Naphthyridinols

SolventBoiling Point (°C)PolaritySuitability & Notes
Ethanol 78Polar ProticOften a good starting point. Can be paired with water. Many naphthyridines show good solubility in hot ethanol.[6]
Isopropanol 82Polar ProticSimilar to ethanol, but less volatile.
Ethyl Acetate 77Polar AproticA versatile solvent of medium polarity. Can be paired with hexanes.
Acetonitrile 82Polar AproticGood for moderately polar compounds.
Toluene 111Non-polarCan be effective for less polar impurities. The high boiling point can sometimes lead to oiling out.
Dioxane / CCl₄ 101 / 77MixedA classic combination for iodo-succinimides, which may share properties with your target.[2] Use with caution due to toxicity.
DMF / Water 153 / 100Polar AproticFor highly polar compounds that are difficult to dissolve. Use a small amount of DMF and add water as the anti-solvent.
Q3: Column chromatography isn't working. My product is either stuck on the baseline or it co-elutes with a key impurity. What can I do?

A3: Advanced Chromatography Troubleshooting

The 1,8-naphthyridin-4-ol core is quite polar due to the N-H and O-H groups, which can lead to strong interactions with silica gel.[7] Iodinated compounds can also be challenging. Here's a logical workflow to optimize your separation.

Workflow Diagram: Chromatography Optimization

chromatography_troubleshooting cluster_eluent Step 1: Eluent Modification cluster_stationary_phase Step 2: Change Stationary Phase start Poor Separation on Silica Gel eluent_polarity Adjust Polarity (e.g., Hexane/EtOAc -> DCM/MeOH) start->eluent_polarity add_modifier Add Modifier (0.5-1% Acetic Acid or Triethylamine) eluent_polarity->add_modifier If still poor separation try_alumina Try Alumina (Basic or Neutral) add_modifier->try_alumina If modifiers fail try_rp Try Reverse-Phase (C18) (Polar compounds elute first) add_modifier->try_rp Alternative

Caption: Logical workflow for troubleshooting flash chromatography.

Detailed Explanations:

  • Adjusting the Mobile Phase:

    • Polarity: For highly polar compounds like 3-iodo-1,8-naphthyridin-4-ol, standard solvent systems like hexane/ethyl acetate may not be sufficient. Switch to a more polar system, such as dichloromethane/methanol.[8][9]

    • Modifiers: The acidic (phenol-like) and basic (pyridine-like) nature of your molecule can cause "tailing" on silica gel. Adding a small amount of a modifier can dramatically improve peak shape.

      • Acetic Acid (0.5-1%): If your compound is basic, adding acid will protonate it, which can sometimes improve separation.[10]

      • Triethylamine (0.5-1%): If your compound is acidic, adding a base can deprotonate it, preventing strong interaction with the acidic silica surface. This is often very effective for phenols and other acidic heterocycles.[10]

  • Changing the Stationary Phase:

    • Alumina: If your compound is sensitive to the acidic nature of silica gel, basic or neutral alumina can be an excellent alternative.[8] It's particularly useful for purifying amines and other basic compounds.

    • Reverse-Phase (C18) Silica: This technique separates compounds based on hydrophobicity rather than polarity.[8][9] The stationary phase is non-polar (C18-coated silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this mode, very polar compounds will elute first. This is an extremely powerful technique for purifying polar molecules that are difficult to handle with normal-phase chromatography.[11]

Q4: How can I be sure my final product is pure and has the correct structure?

A4: Analytical Characterization

Confirming the identity and purity of your final compound is a critical final step. A combination of techniques should be used.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot in multiple different solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Look for the characteristic signals of the naphthyridine ring protons. The introduction of the iodine atom at the 3-position will cause a predictable change in the chemical shifts of the adjacent protons compared to the starting material. Check for the absence of impurity signals.[12][13]

    • ¹³C NMR: The carbon atom attached to the iodine will show a signal at a characteristic upfield chemical shift. Count the number of signals to confirm all expected carbons are present.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Look for the molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated mass of C₈H₅IN₂O (271.95 g/mol ). The isotopic pattern of iodine is also a key indicator.

  • Melting Point (m.p.): A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point is indicative of impurities.

By employing these troubleshooting strategies and analytical techniques, you can effectively overcome the common challenges associated with the purification of 3-iodo-1,8-naphthyridin-4-ol and ensure the high quality of your final compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester. (n.d.). Flash Column Chromatography.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Asian Publication Corporation. (2019, September 28). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone.
  • Abdelrazek, F. M., et al. (2010). Synthesis of some novel pyridine and naphthyridine derivatives. European Journal of Chemistry, 1(4), 368-372.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry.
  • Schuster, O., et al. (n.d.). A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. CORE.
  • Journal of University of Kerbala. (n.d.).
  • ResearchGate. (n.d.). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity.
  • Benchchem. (n.d.). Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds.
  • Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.
  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • RosDok. (2013, January 15). Synthesis and Characterization of Benzo-[5][14]-naphthyridine-4(1H). Retrieved from

  • ECHEMI. (n.d.). Purifying/Recrystallising N-Iodosuccinimide.
  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions.
  • Amazon S3. (2021, June 10).
  • SiliCycle. (n.d.).
  • ResearchGate. (2025, December 2). A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water.
  • PubChem. (n.d.). 1,8-Naphthyridin-4-OL.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Daly, A. M., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in Functionalized 1,8-Naphthyridines

Welcome to the Technical Support Center for NMR diagnostics. Functionalized 1,8-naphthyridines are highly valued scaffolds in drug development and materials science, acting as everything from antimicrobial agents to fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR diagnostics. Functionalized 1,8-naphthyridines are highly valued scaffolds in drug development and materials science, acting as everything from antimicrobial agents to fluorescent probes[1]. However, due to the highly conjugated, electron-deficient nature of the fused bicyclic system, researchers frequently encounter severe 1 H NMR signal crowding, particularly in the aromatic region (7.0–9.5 ppm)[2].

This guide provides field-proven troubleshooting protocols to resolve spectral overlap using advanced NMR techniques, moving beyond simple 1D acquisitions to ensure absolute structural confidence.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic workflow below to determine the most efficient technique for your specific overlap issue.

NMR_Troubleshooting Start Severe Peak Overlap in 1,8-Naphthyridine Region Identify Overlap Region Start->Region Aromatic Aromatic Region (7.0 - 9.5 ppm) Region->Aromatic Aliphatic Aliphatic / Side-Chain Exchangeable Protons Region->Aliphatic ASIS Protocol 1: ASIS (C6D6 Titration) Aromatic->ASIS First Step LSR Protocol 3: Lanthanide Shift Reagents (LSR) Aliphatic->LSR PureShift Protocol 2: Pure Shift NMR (PSYCHE / Zangger-Sterk) ASIS->PureShift Still Overlapping Success Resolved Spectrum Achieved ASIS->Success Resolved PureShift->Success LSR->Success

Workflow for resolving 1H NMR peak overlap in 1,8-naphthyridines.

FAQ & Troubleshooting Guides

Issue 1: Coincidental Overlap of Aromatic Protons in Standard Solvents

Q: My functionalized 1,8-naphthyridine shows a massive, unresolvable multiplet around 8.0–8.5 ppm in CDCl 3​ . Standard 2D COSY doesn't help because the cross-peaks are buried along the diagonal. How can I separate these signals without upgrading to a 800 MHz instrument?

Causality & Expert Insight: In isotropic solvents like CDCl 3​ , protons in similar electronic environments (e.g., H-3, H-4, and H-5 of the naphthyridine core) often experience coincidental chemical shift equivalence. To resolve this, we exploit [3]. Solvents like benzene-d 6​ (C 6​ D 6​ ) possess strong magnetic anisotropy. Benzene molecules form transient, non-covalent π -stacking complexes with the electron-deficient naphthyridine ring. Because this solvation is highly directional, protons at different positions experience varying degrees of shielding, effectively pulling apart overlapping signals[4].

Protocol 1: Aromatic Solvent Induced Shift (ASIS) Titration Self-Validating System: By titrating the solvent rather than performing a hard switch, you can track the migration of specific peaks step-by-step. This ensures you do not lose your peak assignments during the transition, as the Δδ trajectory validates the proton's relative position to the π -stacking face[3].

  • Preparation: Dissolve 5.0 × 10 −5 moles of the 1,8-naphthyridine derivative in 350 μ L of anhydrous CDCl 3​ .

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 400 MHz, 16 scans).

  • Titration Step: Add 50 μ L aliquots of C 6​ D 6​ directly to the NMR tube.

  • Tracking: Acquire a 1D 1 H spectrum after each addition. Track the chemical shift changes ( ΔδASIS​=δC6​D6​​−δCDCl3​​ ).

  • Final Solvent Switch: If the titration proves successful but requires maximum separation, evaporate the sample under N 2​ gas and redissolve completely in 400 μ L of pure C 6​ D 6​ .

Table 1: Typical ASIS Effects on 1,8-Naphthyridine Aromatic Protons | Proton Position | Chemical Shift in CDCl 3​ ( δ , ppm) | Chemical Shift in C 6​ D 6​ ( δ , ppm) | ΔδASIS​ (ppm) | Shielding Effect | | :--- | :--- | :--- | :--- | :--- | | H-2 / H-7 | 9.05 - 9.22 | 8.80 - 8.95 | -0.25 to -0.27 | Moderate | | H-3 / H-6 | 7.38 - 7.50 | 6.80 - 6.95 | -0.55 to -0.58 | Strong | | H-4 / H-5 | 8.04 - 8.15 | 7.40 - 7.55 | -0.60 to -0.64 | Strong | (Data synthesized from standard 1,8-naphthyridine solvent shift behaviors[2][3])

Issue 2: Persistent Multiplet Overlap Resisting Solvent Effects

Q: I've tried ASIS, but the J -coupling multiplets are so broad that the bases of the peaks still overlap, preventing accurate integration and NOE extraction. What is the next step?

Causality & Expert Insight: When chemical shift dispersion is insufficient, the physical width of the multiplets (dictated by homonuclear J -coupling) becomes the limiting factor. (broadband homonuclear decoupling) collapses all multiplets into sharp singlets, providing ultra-high resolution[5]. The PSYCHE (Pure Shift Yielded by Chirp Excitation) method is highly recommended because it uses low-flip-angle swept-frequency pulses to refocus J -evolution while maintaining chemical shift information[6][7]. This effectively turns a crowded 1D 1 H spectrum into a pseudo- 13 C-like spectrum where every proton is a distinct singlet.

Protocol 2: PSYCHE Pure Shift NMR Acquisition Self-Validating System: Run a standard 1D spectrum first. The pure shift singlets generated by the PSYCHE experiment must perfectly align with the chemical shift (center of mass) of the original multiplets. Any deviation indicates a processing artifact or severe strong coupling ($ \Delta\nu \approx J $)[5].

  • Sample Prep: Ensure the sample is meticulously shimmed. Pure shift methods are highly sensitive to magnetic field inhomogeneity.

  • Pulse Sequence Selection: Load the psyche pulse sequence from the spectrometer library (available on modern Bruker and Agilent systems).

  • Parameter Setup:

    • Set the sweep width to cover the full proton range (e.g., 10 kHz).

    • Set the PSYCHE saltire pulse duration to 30 ms with a flip angle ( β ) of 15°–20°[7].

    • Apply a simultaneous weak pulsed field gradient (PFG) of ~1.5 G cm −1 during the chirp pulses[7].

  • Data Chunking: Set the data chunk duration ( 1/SW1​ ) to be significantly shorter than 1/J (typically 15-20 ms) to prevent J -modulation sidebands[5].

  • Acquisition & Processing: Acquire 16-32 increments to construct the interferogram. Process using pseudo-2D to 1D conversion macros (e.g., pshift in TopSpin)[7].

Issue 3: Overlapping Side-Chain and Exchangeable Protons

Q: My 1,8-naphthyridine has functionalized aliphatic side chains and an amide group. The signals between 2.0–4.0 ppm and the amide proton at 8.3 ppm are overlapping with impurities and water. How can I resolve these?

Causality & Expert Insight: For aliphatic side chains and exchangeable protons, pure shift NMR can be combined with WATERGATE solvent suppression to eliminate the water peak without saturating exchangeable amides[7]. Alternatively, like Eu(fod) 3​ or Dy(DTPA) can be used[8]. LSRs act as Lewis acids, coordinating to the Lewis basic nitrogen atoms of the 1,8-naphthyridine core or the amide oxygen. The paramagnetic lanthanide induces massive, distance-dependent pseudocontact shifts (PCS), spreading the spectrum out over 20-30 ppm and completely resolving previously overlapping aliphatic chains[8].

Protocol 3: Lanthanide-Induced Shift (LIS) Application Self-Validating System: The induced shift ( Δδ ) is proportional to 1/r3 (where r is the distance from the paramagnetic metal center). Plotting Δδ against the expected 3D molecular distance validates both the peak assignment and the specific coordination site[8].

  • Baseline: Acquire a standard 1 H NMR of the sample in an anhydrous, non-coordinating solvent (e.g., CDCl 3​ ).

  • Reagent Preparation: Prepare a stock solution of Eu(fod) 3​ (for downfield shifts) or Pr(fod) 3​ (for upfield shifts) in the exact same solvent.

  • Incremental Addition: Add the LSR stock solution in 0.1 molar equivalent increments relative to the naphthyridine analyte.

  • Acquisition: Record the spectrum after each addition.

  • Analysis: Identify the coordination site (usually the least sterically hindered basic nitrogen). Protons closest to the coordination site will shift the most, resolving the overlap[8].

References

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis Blog.[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

  • Photosensitizers Containing the 1,8-Naphthyridyl Moiety and Their Use in Dye-Sensitized Solar Cells. Inorganic Chemistry (ACS).[Link]

  • Practical aspects of real-time pure shift HSQC experiments. Magnetic Resonance in Chemistry (NIH PMC).[Link]

  • Solvent Suppression in Pure Shift NMR. Analytical Chemistry (NIH PMC).[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv.[Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Naphthyridin-4-ols

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of innovation. Naphthyridin-4-ols, a class of bicyclic heteroarom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of innovation. Naphthyridin-4-ols, a class of bicyclic heteroaromatic compounds, are prevalent scaffolds in numerous biologically active molecules. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique to fingerprint these structures through their characteristic fragmentation patterns. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation of various naphthyridin-4-ol isomers, grounded in established principles and analogous experimental data from related heterocyclic systems.

The Bedrock of Fragmentation: Insights from Quinolin-4-ol

The molecular ion of a naphthyridin-4-ol (with a molecular weight of approximately 146.15 g/mol [2]) is expected to undergo a retro-Diels-Alder-like cleavage of the hydroxylated ring. This process is initiated by the expulsion of a carbon monoxide (CO) molecule, followed by the loss of a hydrogen cyanide (HCN) molecule from the remaining pyridine or pyrimidine ring.[1] This two-step fragmentation is a robust diagnostic tool for identifying the 4-hydroxy-substituted pyridine core.

Comparative Fragmentation Analysis of Naphthyridin-4-ol Isomers

The key differentiator among the naphthyridin-4-ol isomers is the position of the second nitrogen atom in the non-hydroxylated ring. This structural variance is hypothesized to influence the relative stability of the intermediate fragment ions, which in turn may lead to subtle but discernible differences in the relative abundances of the observed fragments in their respective mass spectra.

The primary fragmentation cascade for all isomers is predicted to be:

[M]•+ → [M - CO]•+ → [M - CO - HCN]•+

Below, we explore the nuances of this pathway for four representative isomers: 1,5-, 1,6-, 1,7-, and 1,8-naphthyridin-4-ol.

Predicted Major Fragment Ions
Compound Molecular Ion (m/z) [M - CO]•+ (m/z) [M - CO - HCN]•+ (m/z)
1,5-Naphthyridin-4-ol14611891
1,6-Naphthyridin-4-ol14611891
1,7-Naphthyridin-4-ol14611891
1,8-Naphthyridin-4-ol14611891

While the mass-to-charge ratios of the primary fragments are identical across the isomers, the relative intensities of these peaks in a given spectrum can provide clues to the isomer's identity. The stability of the intermediate ion [M - CO]•+ is a key factor. A more stable intermediate will likely result in a more abundant peak at m/z 118 relative to the molecular ion.

Proposed Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathway for the naphthyridin-4-ol isomers.

cluster_15 1,5-Naphthyridin-4-ol Fragmentation M_15 [M]•+ (m/z 146) M_CO_15 [M - CO]•+ (m/z 118) M_15->M_CO_15 - CO M_CO_HCN_15 [M - CO - HCN]•+ (m/z 91) M_CO_15->M_CO_HCN_15 - HCN

Figure 1: Proposed fragmentation of 1,5-Naphthyridin-4-ol.

cluster_16 1,6-Naphthyridin-4-ol Fragmentation M_16 [M]•+ (m/z 146) M_CO_16 [M - CO]•+ (m/z 118) M_16->M_CO_16 - CO M_CO_HCN_16 [M - CO - HCN]•+ (m/z 91) M_CO_16->M_CO_HCN_16 - HCN

Figure 2: Proposed fragmentation of 1,6-Naphthyridin-4-ol.

cluster_17 1,7-Naphthyridin-4-ol Fragmentation M_17 [M]•+ (m/z 146) M_CO_17 [M - CO]•+ (m/z 118) M_17->M_CO_17 - CO M_CO_HCN_17 [M - CO - HCN]•+ (m/z 91) M_CO_17->M_CO_HCN_17 - HCN

Figure 3: Proposed fragmentation of 1,7-Naphthyridin-4-ol.

cluster_18 1,8-Naphthyridin-4-ol Fragmentation M_18 [M]•+ (m/z 146) M_CO_18 [M - CO]•+ (m/z 118) M_18->M_CO_18 - CO M_CO_HCN_18 [M - CO - HCN]•+ (m/z 91) M_CO_18->M_CO_HCN_18 - HCN cluster_workflow Data Analysis Workflow A Acquire Total Ion Chromatogram (TIC) B Identify Peak of Interest A->B C Extract Mass Spectrum B->C D Identify Molecular Ion Peak C->D E Analyze Fragmentation Pattern D->E F Compare with Predicted Pathways and Library Data E->F

Sources

Comparative

A Comparative Guide to Halogen Leaving Group Ability in 3-Halo-1,8-naphthyridin-4-ol Compounds for Nucleophilic Aromatic Substitution

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,8-naphthyridine core, a privileged structure in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,8-naphthyridine core, a privileged structure in medicinal chemistry, frequently undergoes nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities. A critical parameter governing the efficiency of these reactions is the nature of the leaving group. This guide provides an in-depth comparison of halogen (F, Cl, Br, I) leaving group ability at the 3-position of the 1,8-naphthyridin-4-ol scaffold, supported by established mechanistic principles and a proposed experimental framework for validation.

The Counter-Intuitive Nature of Leaving Groups in SNAr Chemistry

In the familiar landscape of SN1 and SN2 reactions, the best leaving groups are those that form the most stable anions, with iodide being superior to fluoride due to the weaker carbon-iodine bond. However, the SNAr mechanism proceeds via a different pathway, fundamentally altering the rules of reactivity.[1][2]

The SNAr reaction is a two-step addition-elimination process. The rate-determining step (RDS) is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2][3] The departure of the leaving group occurs in a subsequent, faster step.

SNAr_Mechanism

Because C-X bond cleavage is not involved in the slow step, bond strength is not the primary determinant of reactivity. Instead, factors that stabilize the negatively charged Meisenheimer complex by lowering the activation energy of the first step are paramount.[4][5] This leads to the "element effect," where the reactivity order for halogens in activated SNAr systems is typically:

F > Cl > Br > I [1][6]

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and making the carbon atom at the 3-position significantly more electrophilic.[2][5] This enhances the rate of nucleophilic attack and stabilizes the resulting intermediate.

The Activating Role of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms. These atoms act as electron sinks, analogous to the nitro groups often used to activate benzene rings for SNAr.[5] Specifically, the nitrogen at position 8 can participate in resonance stabilization of the negative charge developed in the Meisenheimer intermediate when substitution occurs at the 3-position. Furthermore, the 4-ol group exists in tautomeric equilibrium with its 1,8-naphthyridin-4(1H)-one form, whose carbonyl group further withdraws electron density from the ring, enhancing its susceptibility to nucleophilic attack.

Comparative Experimental Framework

To empirically validate the theoretical reactivity trend on the 3-halo-1,8-naphthyridin-4-ol scaffold, a standardized comparative kinetic study is proposed.

Experimental_Workflow

Objective: To determine the relative reaction rates of 3-fluoro-, 3-chloro-, 3-bromo-, and 3-iodo-1,8-naphthyridin-4-ol with a model nucleophile.

  • Nucleophile: Piperidine

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 80 °C

  • Monitoring: High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting material and the appearance of the product.

Predicted Outcome & Data Summary

Based on established SNAr principles, the fluoro derivative is expected to react fastest, followed by the chloro, bromo, and iodo derivatives. The experimental data can be summarized for clear comparison.

Leaving Group (X)Relative ElectronegativityC-X Bond Energy (kJ/mol, approx.)Predicted Relative RatePredicted Yield
-F 3.98~485Highest (~3000)>95%
-Cl 3.16~340Moderate (~5)>90%
-Br 2.96~285Moderate (~4)>90%
-I 2.66~210Lowest (1)>85%

Relative rate data is extrapolated from classic studies on activated aryl halides and serves as an estimation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-1,8-naphthyridin-4-ol

The synthesis of halo-naphthyridine derivatives often begins with the halogenation of the corresponding hydroxy-naphthyridine.[7]

  • Starting Material: To a round-bottom flask, add 1,8-naphthyridin-4-ol (1.0 eq).

  • Chlorination: Add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 4 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-chloro-1,8-naphthyridin-4-ol.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography if necessary.

(Note: Synthesis of fluoro, bromo, and iodo analogs would require different specific halogenating agents and conditions, such as using PBr₃ for bromination or employing a Sandmeyer-type reaction for fluorination and iodination from a corresponding amino precursor.)

Protocol 2: Kinetic Analysis of SNAr with Piperidine
  • Stock Solutions: Prepare stock solutions of each 3-halo-1,8-naphthyridin-4-ol substrate (0.05 M) and piperidine (0.5 M) in anhydrous DMSO.

  • Reaction Setup: In a temperature-controlled reaction vial maintained at 80 °C, add the piperidine stock solution. Allow it to equilibrate thermally for 10 minutes.

  • Initiation: To initiate the reaction, add the substrate stock solution to the pre-heated piperidine solution (to achieve a 10-fold excess of nucleophile) and start the timer (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., 950 µL of acetonitrile/water with 0.1% formic acid) to stop the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection to determine the concentrations of the starting material and the product.

  • Data Processing: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs). Compare the k_obs values for each halogen to determine the relative reactivity.

Conclusion and Practical Implications

The established principles of nucleophilic aromatic substitution predict a clear reactivity trend for halogens on the activated 3-halo-1,8-naphthyridin-4-ol scaffold: Fluorine > Chlorine ≈ Bromine > Iodine . This order is dictated by the powerful inductive effect of the halogen, which facilitates the rate-determining nucleophilic attack.

For drug development professionals and synthetic chemists, this guide provides a crucial insight: when designing synthetic routes for 1,8-naphthyridine derivatives, the 3-fluoro analog is the most activated substrate for SNAr, enabling reactions under milder conditions or with a broader range of weaker nucleophiles. Conversely, the iodo- and bromo-derivatives are less reactive in this context but may be preferred substrates for other transformations, such as metal-catalyzed cross-coupling reactions. This understanding allows for the rational selection of starting materials, optimizing reaction efficiency, and accelerating the discovery and development of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(10), 8225–8266. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of compound 3 with halo-compounds. Retrieved from [Link]

  • Hupe, D. J., & Pohl, E. R. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9447–9457. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for 1,8-Naphthyridine-Based Inhibitors

Welcome to a comprehensive guide on the in vitro assay validation of 1,8-naphthyridine-based inhibitors. This document is designed for researchers, scientists, and drug development professionals who are engaged in the cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the in vitro assay validation of 1,8-naphthyridine-based inhibitors. This document is designed for researchers, scientists, and drug development professionals who are engaged in the critical early stages of therapeutic discovery. As a senior application scientist, my goal is to move beyond mere protocols and provide a narrative grounded in scientific integrity, explaining the causality behind experimental choices to ensure your data is robust, reproducible, and reliable.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Their therapeutic potential is vast, targeting a range of biomolecules from enzymes like poly (ADP-ribose) polymerase (PARP) and various kinases to DNA topoisomerases.[2][5][6] However, unlocking this potential is entirely dependent on rigorous, well-validated in vitro assays. This guide provides a comparative analysis of essential assays, detailed protocols for their execution, and the rationale for selecting the most appropriate methods to build a compelling data package for your novel inhibitors.

The Cornerstone of Trust: Principles of In Vitro Assay Validation

Before delving into specific techniques, we must establish the foundational principles of assay validation. In drug discovery, an unvalidated assay is worse than no assay at all, as it can lead to costly and time-consuming false leads. The objective is to create a self-validating system where the experimental design includes inherent checks and balances. Robust assay development and validation are pivotal for translating molecular insights into effective medicines.[7][8][9]

Key validation parameters to ensure data integrity include:

  • Specificity & Selectivity: The assay should produce a signal specific to the target of interest, and you should be able to distinguish the activity of your inhibitor from off-target effects.

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of reproducibility of measurements under the same conditions. This is often expressed as the coefficient of variation (CV%).

  • Linearity & Range: The range over which the assay response is directly proportional to the analyte concentration or inhibitor effect.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Choosing Your Initial Approach: A Comparative Guide to Primary Screening Assays

The first major decision in validating a new 1,8-naphthyridine inhibitor is the choice between a biochemical and a cell-based primary assay. This choice is not arbitrary; it depends on the research question you are asking.

Biochemical assays are performed in a cell-free environment, utilizing purified proteins, enzymes, or receptors.[7][10][11] This reductionist approach is powerful for confirming direct target engagement and for high-throughput screening (HTS) due to its simplicity and scalability.

  • Causality Behind the Choice: Choose a biochemical assay when your primary goal is to determine if your compound directly interacts with and modulates the activity of a purified target. This is the cleanest way to establish a structure-activity relationship (SAR) without the confounding variables of a cellular environment.[7]

  • Common Applications for 1,8-Naphthyridines:

    • Enzyme Inhibition: Many 1,8-naphthyridines target enzymes. Assays for kinases, PARP, topoisomerases, and metabolic enzymes like carbonic anhydrase are common.[2][5][6]

    • Receptor Binding: For inhibitors targeting receptors, binding assays can quantify the affinity of the compound for its target.

Table 1: Comparison of Common Biochemical Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest For...
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger protein.Homogeneous (no-wash), robust, good for HTS.Requires a fluorescent probe, sensitive to autofluorescent compounds.Measuring binding affinity (Kd) and competitive inhibition.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting molecules.High sensitivity, reduced background from scattered light and autofluorescence.Requires labeled binding partners, can be expensive.Studying protein-protein interactions and enzyme kinetics.
Luminescence/Chemiluminescence Measures light produced by a chemical reaction, often linked to enzyme activity (e.g., ATP consumption).Very high sensitivity, broad dynamic range.Enzyme-based systems can be prone to inhibition by test compounds.Kinase and ATPase assays (e.g., Kinase-Glo®), PARP activity assays.[12]
AlphaLISA®/AlphaScreen® Bead-based assay where singlet oxygen transfer from a donor to an acceptor bead generates a signal upon molecular interaction.Homogeneous, highly sensitive, versatile for various target classes.Sensitive to light and oxygen, can have interferences.Detecting biomolecular interactions with high sensitivity.[5]

Cell-based assays use living cells, providing a more physiologically relevant system to evaluate a compound's efficacy.[13][14] These assays are crucial because they inherently account for factors like cell permeability, metabolic stability, and potential cytotoxicity.

  • Causality Behind the Choice: Choose a cell-based assay when you need to understand the ultimate biological effect of your inhibitor on a living system. A compound that is potent in a biochemical assay may be ineffective in a cell-based assay due to poor membrane permeability. Conversely, a compound with modest biochemical potency might be highly effective in cells due to active transport or accumulation. Cell-based assays are essential for validating hits from biochemical screens in a more relevant context.[7][15]

  • Common Applications for 1,8-Naphthyridines:

    • Cytotoxicity/Cell Viability: Essential for anticancer agents, these assays measure the dose-dependent effect of an inhibitor on cell health.[16][17][18]

    • Antimicrobial Activity: Determining the minimum inhibitory concentration (MIC) against bacterial or fungal strains.[19][20]

    • Target-Specific Cellular Activity: Measuring the modulation of a specific pathway or biomarker within the cell.

Table 2: Comparison of Common Cell Viability/Cytotoxicity Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesBest For...
Tetrazolium Dyes (MTT, MTS) Mitochondrial reductases in viable cells convert a tetrazolium salt into a colored formazan product.[18][21]Inexpensive, widely used and understood.Endpoint assay, can be affected by changes in cellular metabolism.Initial cytotoxicity screening.
Resazurin (alamarBlue®) Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[22][23][24]More sensitive than MTT, non-toxic, allows for multiplexing.Signal can be influenced by the cellular redox state.High-throughput screening and time-course studies.
ATP Measurement (CellTiter-Glo®) Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction.[16]Very fast, highly sensitive, excellent for HTS.Lytic endpoint assay, can be expensive.Potency determination (IC50) in large compound screens.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells attach and proliferate on microelectrodes.[25]Label-free, provides kinetic data on cell response over time.Requires specialized equipment, sensitive to cell morphology changes.Studying cytostatic vs. cytotoxic effects and long-term responses.
Visualizing the Validation Workflow

A robust validation plan follows a logical progression from broad screening to deep mechanistic investigation. The following diagram outlines a typical workflow for a novel 1,8-naphthyridine inhibitor.

G cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Mechanistic Characterization Biochemical Biochemical Screen (e.g., PARP Enzyme Assay) Potency Potency Biochemical->Potency Determine IC50 CellBased Cell-Based Screen (e.g., Cytotoxicity Assay) CellBased->Potency Determine GI50/IC50 Orthogonal Orthogonal Assay (e.g., Different technology) Potency->Orthogonal Confirm Hit Selectivity Selectivity Profiling (e.g., Kinase Panel) Orthogonal->Selectivity TargetEngagement Target Engagement (e.g., CETSA, NanoBRET) Selectivity->TargetEngagement MoA Mechanism of Action (e.g., Enzyme Kinetics) TargetEngagement->MoA Advance to MoA Downstream Downstream Pathway Analysis (e.g., Western Blot for Biomarkers) MoA->Downstream Trapping Specialized Assays (e.g., PARP Trapping) Downstream->Trapping

Caption: General workflow for in vitro validation of 1,8-naphthyridine inhibitors.

In-Depth Protocols for Key Validation Assays

Here, we provide detailed, step-by-step methodologies for cornerstone assays. These protocols are designed to be self-validating by including essential controls.

This assay quantifies the ability of a 1,8-naphthyridine derivative to inhibit the enzymatic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.[12][26][27][28]

Principle: Histone-coated plates capture PARP1 activity. Active PARP1 utilizes a biotinylated NAD+ substrate to poly(ADP-ribosyl)ate itself and the histones. The incorporated biotin is then detected with a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones. Wash the plate 3 times with 1x PBS.

  • Compound Preparation: Perform a serial dilution of the 1,8-naphthyridine inhibitor in assay buffer. A typical starting concentration is 100 µM, diluted in 1:3 steps down to the pM range. Also prepare a "no inhibitor" positive control (vehicle, e.g., DMSO) and a "background" negative control (no enzyme).

  • Reaction Setup:

    • To each well, add 25 µL of the reaction cocktail containing activated DNA and PARP1 enzyme.

    • Add 5 µL of the diluted inhibitor or vehicle control.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of a biotinylated NAD+ mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate 4 times with PBS + 0.05% Tween-20 to remove unincorporated reagents.

    • Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature.

    • Wash the plate again 4 times.

    • Add 50 µL of a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Subtract the background signal from all wells. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[26]

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by living cells.[18][23][24]

Principle: The amount of fluorescent resorufin produced is directly proportional to the number of viable, metabolically active cells. A decrease in signal in treated cells compared to control cells indicates cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF7 for breast cancer, A549 for lung cancer) into a 96-well clear-bottom black plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).[17][21] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your 1,8-naphthyridine inhibitor in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" background control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the dye.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the average fluorescence of the "no cells" control from all other wells. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to determine the IC50/GI50 value.

CETSA is a powerful method to verify direct target engagement in a cellular environment.[29][30]

Principle: The binding of a ligand (your inhibitor) to its target protein often stabilizes the protein's structure, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. An increase in the protein's melting temperature (Tm) in the presence of the inhibitor confirms target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either the 1,8-naphthyridine inhibitor at a high concentration (e.g., 10-50x the cellular IC50) or vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the tubes at a range of different temperatures (e.g., from 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control. Cool immediately at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate Fractions: Separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Detection: Carefully transfer the supernatant (soluble fraction) to new tubes. Analyze the amount of the specific target protein in each sample using Western blotting or another protein quantification method like ELISA.

  • Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle- and inhibitor-treated samples, plot the percentage of soluble protein remaining against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm to a higher temperature in the inhibitor-treated sample is direct evidence of target engagement.[30]

Beyond Potency: Advanced Assays for Mechanistic Insights

Determining the IC50 is only the first step. To build a truly compelling case for your inhibitor, you must understand how it works.

For inhibitors of targets like PARP1, the mechanism of action is nuanced. Some inhibitors only block the enzyme's catalytic activity, while others also "trap" the PARP enzyme onto DNA, creating a toxic lesion that is particularly lethal to cancer cells with deficiencies in DNA repair (e.g., BRCA mutations).[5] This trapping activity is a key differentiator for clinical efficacy.

  • PARP Trapping Assay: This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.[26] A common method involves incubating recombinant PARP1 with a fluorescently labeled DNA oligonucleotide. In the presence of a trapping inhibitor, PARP gets stuck on the DNA, and this complex can be captured and quantified.[5]

G cluster_0 Catalytic Inhibition cluster_1 PARP Trapping A PARP1 binds SSB on DNA B NAD+ is consumed to create PAR chains A->B C PARP1 auto-PARylates and dissociates B->C D DNA repair proceeds C->D Inhibitor1 Non-Trapping Inhibitor Inhibitor1->B Blocks E PARP1 binds SSB on DNA F Inhibitor binds PARP1 E->F G PARP1 is 'trapped' on the DNA F->G H Replication fork collapses, leading to cell death G->H Inhibitor2 Trapping Inhibitor Inhibitor2->F

Caption: Differentiating catalytic inhibition from PARP trapping mechanism.

Choosing the right assay at the right time is critical for efficient drug discovery. This decision tree provides a logical framework for navigating your validation strategy.

G Start Start: Novel 1,8-Naphthyridine Inhibitor Synthesized Q1 Is the molecular target known? Start->Q1 Biochem Perform Biochemical Assay (e.g., Enzyme Inhibition) Q1->Biochem Yes Pheno Perform Phenotypic Screen (e.g., Cell Viability) Q1->Pheno No Q2 Is compound active (IC50 < 10 µM)? Biochem->Q2 Stop1 Stop or Redesign Compound Q2->Stop1 No CellAssay Test in Cell-Based Assay (e.g., Cytotoxicity, Target Pathway) Q2->CellAssay Yes Q3 Is compound active in cells? CellAssay->Q3 Stop2 Investigate Permeability or Off-Target Effects Q3->Stop2 No TargetEngage Confirm Target Engagement in Cells (e.g., CETSA) Q3->TargetEngage Yes MoA Proceed to Advanced MoA Studies (Kinetics, Biomarkers, Selectivity) TargetEngage->MoA

Caption: Decision tree for selecting the appropriate in vitro assay.

Conclusion: Building a Robust Data Package

The validation of a 1,8-naphthyridine-based inhibitor is a multi-faceted process that requires a thoughtful, evidence-based approach. By moving from broad, high-throughput screens to specific, mechanistic studies, you build a layered, robust data package. The true power of this process lies not in any single assay, but in the synthesis of orthogonal data. When a potent biochemical IC50 is corroborated by a strong cellular phenotype, confirmed by direct target engagement, and explained by a clear mechanism of action, you have built a foundation of trust in your molecule. This rigorous, scientifically sound validation is the essential launchpad for advancing a promising 1,8-naphthyridine inhibitor from the bench to preclinical and, ultimately, clinical development.

References

  • Vertex AI Search. (2023, April 20).
  • BPS Bioscience. PARP Assays.
  • Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • MDPI. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • BMG LABTECH. PARP assay for inhibitors.
  • ResearchGate. (2018, November 5). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis.
  • BenchChem. A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
  • Springer Protocols. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • ResearchGate. In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction).
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Assay Genie. (2025, July 24).
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Medicines Discovery Catapult. (2020, August 6).
  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.
  • PubMed. (2015, December 15). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PubMed. (2025, August 25). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • ResearchGate. (2019, November). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • BenchChem.
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • MDPI. (2024, November 26).
  • BenchChem. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Domainex.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • GCRIS. (2016, May 4).
  • PMC. Target Engagement Assays in Early Drug Discovery.
  • PMC. [16][22]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase.

  • PMC. Determining target engagement in living systems.
  • Pharmaceutical Technology. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers.
  • IQVIA Laboratories.
  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • Egyptian Journal of Chemistry. (2023, February 7).
  • BenchChem.
  • OUCI. (2021).
  • ScienceDirect. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Iodo-1,8-naphthyridin-4-ol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized halogenated heterocycles like 3-Iodo-1,8-naphthyridin-4-ol , unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized halogenated heterocycles like 3-Iodo-1,8-naphthyridin-4-ol , understanding why a chemical behaves the way it does directly informs how we protect ourselves.

This compound is a highly valuable scaffold in drug discovery, particularly for cross-coupling reactions. However, its structural properties—specifically the iodine atom and the naphthyridine core—dictate strict operational and disposal protocols to mitigate acute toxicity.

Chemical Profile & Hazard Assessment

Before designing a safety protocol, we must establish the quantitative and regulatory baseline of the compound. 3-Iodo-1,8-naphthyridin-4-ol is classified under the GHS07 (Exclamation Mark) category, which flags serious but manageable hazards that demand specific protective gear and OSHA-compliant handling[1].

Property / Hazard ParameterSpecification / Value
Chemical Name 3-Iodo-1,8-naphthyridin-4-ol
CAS Number 1989671-58-0
Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Primary Hazard Statement H302 – Harmful if swallowed[2]
Key Precautionary Phrases P260 (Do not breathe dust), P264 (Wash skin thoroughly), P280 (Wear PPE)[2]

Causality-Driven PPE Selection

Every piece of Personal Protective Equipment (PPE) serves as a targeted countermeasure against a specific mechanistic threat. For 3-Iodo-1,8-naphthyridin-4-ol, the primary vectors of exposure are accidental ingestion (via hand-to-mouth transfer) and inhalation of aerosolized particulates.

  • Hand Protection (Double-Gloving): Wear standard 4-mil nitrile gloves, but employ a double-gloving strategy during the primary weighing phase. Causality: Halogenated nitrogenous heterocycles can exhibit unpredictable permeation rates through compromised nitrile. A secondary barrier ensures that micro-tears do not lead to dermal contamination, which is the leading cause of accidental secondary ingestion (H302)[2].

  • Eye Protection (Orbital Seal): ANSI Z87.1 compliant safety goggles are mandatory. Causality: Standard safety glasses leave the orbital bone exposed. Because the P260 directive explicitly warns against dust inhalation and contact[2], goggles prevent fine, aerosolized powders from dissolving into the ocular mucosa.

  • Respiratory Protection: An N95 or P100 particulate respirator is required only if handling occurs outside of Localized Exhaust Ventilation (LEV). Causality: Fine milling of solid compounds creates inhalable particulates that bypass the upper respiratory tract.

  • Body Protection: A Flame-Resistant (FR) lab coat with fitted knit cuffs. Causality: Loose cuffs act as a trap for ambient dust. Fitted cuffs prevent the accumulation of the compound on personal clothing, eliminating the risk of transporting the hazard outside the lab.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating safety system, the handling of 3-Iodo-1,8-naphthyridin-4-ol must follow a strict procedural workflow.

Phase 1: Pre-Operation Setup

  • Verify Environmental Controls: Ensure the fume hood or powder-weighing LEV is operating with a face velocity of 80–100 feet per minute (fpm).

  • Prepare the Workspace: Lay down an anti-static, disposable bench pad. Why? Static electricity causes fine powders to aerosolize or cling to spatulas, drastically increasing the risk of inhalation.

  • Don PPE: Follow the strict donning sequence: Lab coat Goggles Inner Gloves Outer Gloves.

Phase 2: Weighing and Transfer

  • Tare the Vessel: Place a sealable, pre-tared vial on the analytical balance deep inside the LEV.

  • Transfer the Solid: Use a grounded, stainless-steel micro-spatula. Avoid aggressive scraping or dropping the powder from a height, which generates dust plumes.

  • Seal and Decontaminate: Cap the vial immediately after transfer. Wipe the exterior of the vial with a lint-free wipe dampened with isopropanol to capture any stray particulates before removing it from the hood.

Phase 3: Doffing and Post-Operation

  • Remove Outer Gloves: Aseptically remove the outer contaminated gloves inside the fume hood and dispose of them immediately in a solid hazardous waste container.

  • P264 Compliance: Wash hands and face thoroughly with soap and water immediately after doffing the remaining PPE to prevent delayed exposure.

Spill Response and Disposal Plan

A spill of 3-Iodo-1,8-naphthyridin-4-ol must be treated as a localized acute toxicity event.

Minor Spill Protocol (< 50 grams):

  • Isolate: Stop all work, leave the fume hood running, and alert nearby personnel.

  • Suppress Dust (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the iodine-containing particulate. Instead, lightly mist the spilled powder with a compatible solvent (e.g., water or dilute isopropanol) to bind the particulate into a slurry.

  • Absorb and Wipe: Use absorbent pads to collect the dampened powder. Wipe the area from the perimeter inward to prevent spreading the contamination.

  • Dispose: Place all contaminated wipes, pads, and outer gloves into a sealable hazardous waste bag.

Disposal Mechanics: Never flush this compound down the sink. 3-Iodo-1,8-naphthyridin-4-ol must be segregated and labeled as "Halogenated Organic Solid Waste." It must be incinerated at an approved EPA/RCRA facility because the combustion of iodine heteroatoms can form corrosive hydrogen iodide (HI) gas if not processed in a scrubber-equipped incinerator.

Process Visualization

The following logic diagram maps the critical path for safe handling, transfer, and spill mitigation.

G Start Start: 3-Iodo-1,8-naphthyridin-4-ol Handling Protocol PPE Don PPE: Double Nitrile, Goggles, FR Coat Start->PPE Hood Transfer to Fume Hood / LEV (Face Velocity 80-100 fpm) PPE->Hood Weigh Weighing & Transfer (Use Anti-Static Pad) Hood->Weigh Spill Spill Occurs During Transfer? Weigh->Spill Clean Dust Suppression: Wet-Wipe with Solvent Spill->Clean  Yes Proceed Seal Vessel & Decontaminate Exterior Spill->Proceed  No Waste Dispose as Halogenated Solid Waste Clean->Waste Doff Doff PPE & Wash Hands (P264 Compliance) Proceed->Doff Doff->Waste  PPE Disposal

Workflow for safe handling, transfer, and spill response for 3-Iodo-1,8-naphthyridin-4-ol.

References

  • Safety Decals. "GHS Symbol Exclamation Mark: Meaning, Hazards & Label Uses". Safety Decals.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.